molecular formula C14H14O2 B034355 4-(4-Methoxyphenyl)-2-methylphenol CAS No. 103594-29-2

4-(4-Methoxyphenyl)-2-methylphenol

Cat. No.: B034355
CAS No.: 103594-29-2
M. Wt: 214.26 g/mol
InChI Key: JHKSFBWFAHYWAD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methylphenol, also known as 4-(4-Methoxyphenyl)-2-methylphenol, is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxyphenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSFBWFAHYWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541989
Record name 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103594-29-2
Record name 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-2-methylphenol, a biphenyl derivative incorporating both a methylphenol and a methoxyphenyl moiety. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, physicochemical properties, a robust synthetic route via Suzuki-Miyaura coupling, and detailed protocols for its characterization. Furthermore, it explores the compound's potential antioxidant activity, a characteristic often associated with methoxyphenols, and discusses its relevance in the broader context of drug discovery.[3][4]

Foundational Chemistry and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity and physical characteristics. These data points are critical for handling, experimental design, and predicting behavior in various systems.

Chemical Identity
  • IUPAC Name: 4-(4-Methoxyphenyl)-2-methylphenol

  • Synonyms: While this specific compound is not widely commercialized, related structures might be referred to by codes or alternative nomenclature such as 4'-Methoxy-2'-methyl-[1,1'-biphenyl]-4-ol.

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

Physicochemical Properties

The properties of 4-(4-Methoxyphenyl)-2-methylphenol are predicted based on the functional groups present. Experimental validation is a mandatory step following synthesis.

PropertyPredicted Value / ObservationRationale & Significance
Appearance White to off-white crystalline solid.The biphenyl core provides a rigid, planar structure conducive to crystal lattice formation. Purity can affect coloration.
Melting Point Not experimentally determined. Expected to be a sharp range for a pure sample.Melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.[5]
Boiling Point High; decomposition may occur before boiling at atmospheric pressure.The high molecular weight and polar hydroxyl group lead to strong intermolecular forces, requiring significant energy to vaporize.
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water.The phenolic hydroxyl group allows for some polarity, but the large, nonpolar biphenyl backbone dominates, dictating solubility in organic media.

Synthesis and Structural Elucidation

The creation and verification of a target molecule are foundational steps in any chemical research endeavor. For biphenyl structures, palladium-catalyzed cross-coupling reactions are the industry standard due to their efficiency, reliability, and functional group tolerance.[6][7]

Recommended Synthetic Route: Suzuki-Miyaura Coupling

Expertise & Rationale: The Suzuki-Miyaura coupling is the chosen method for synthesizing 4-(4-Methoxyphenyl)-2-methylphenol. Its advantages over other cross-coupling reactions (e.g., Stille, Negishi) include the use of stable and commercially available boronic acids, mild reaction conditions, and the generation of non-toxic, easily removable inorganic byproducts.[6][7] This makes the process scalable and environmentally more benign. The reaction couples an organoboron species with an organohalide. For this synthesis, we will couple 4-methoxyphenylboronic acid with 4-bromo-2-methylphenol.

Catalytic Cycle Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[1][7]

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X (L2) oxidative_addition->pd_complex transmetalation Transmetalation (Base) pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar' (L2) transmetalation->pd_intermediate boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylphenol (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene (20 mL) and water (5 mL). Degassing (e.g., by bubbling nitrogen through the solvent for 15-20 minutes) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of the synthesized compound is a non-negotiable step, ensuring the reliability of any subsequent biological or chemical data.

Workflow for Compound Characterization

Characterization_Workflow start Synthesized Crude Product mp Melting Point Determination start->mp Purity Check nmr ¹H NMR Spectroscopy start->nmr Structure Confirmation ir FTIR Spectroscopy start->ir Functional Group Identification hrms High-Resolution Mass Spectrometry (HRMS) start->hrms Molecular Formula Confirmation purity Purity Confirmed (>95%) mp->purity nmr->purity ir->purity hrms->purity end Proceed to Biological Assays purity->end

Caption: Standard workflow for the characterization of a synthesized organic compound.

Protocol 1: Melting Point Determination [8]

  • Sample Preparation: Place a small amount of the dried, purified solid into a capillary tube, sealed at one end.

  • Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A pure sample should have a sharp melting range (≤ 2 °C).[5]

Protocol 2: ¹H NMR Spectroscopy [9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Data Analysis: Process the data, referencing the solvent peak. Integrate the peaks to determine proton ratios.

  • Expected Signals:

    • Aromatic Protons: Signals in the range of 6.5-8.0 ppm.[10][11] The specific splitting patterns (doublets, triplets, etc.) will depend on the substitution pattern and coupling between adjacent protons.

    • Phenolic -OH: A broad singlet, chemical shift is concentration and solvent dependent.

    • Methoxy -OCH₃: A sharp singlet around 3.8-4.0 ppm.

    • Aryl -CH₃: A sharp singlet around 2.0-2.5 ppm.[10]

Protocol 3: High-Resolution Mass Spectrometry (HRMS) [12]

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the HRMS instrument, often equipped with an electrospray ionization (ESI) source.

  • Data Interpretation: The instrument measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For C₁₄H₁₄O₂, the expected exact mass [M-H]⁻ would be ~213.0916.

Potential Biological Activity and Applications

The structural motifs within 4-(4-Methoxyphenyl)-2-methylphenol—the methoxyphenol and biphenyl core—are prevalent in a wide range of biologically active molecules.[3][13]

Antioxidant Properties

Mechanistic Insight: Phenolic compounds are well-established antioxidants.[4] Their primary mechanism of action involves scavenging harmful free radicals by donating the hydrogen atom from their hydroxyl (-OH) group. This process stabilizes the radical and forms a relatively stable phenoxyl radical, which can be further stabilized by resonance within the aromatic ring. The presence of the electron-donating methoxy and methyl groups is expected to enhance this activity by stabilizing the resulting phenoxyl radical.[3]

Antioxidant Radical Scavenging Mechanism

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products phenol Ar-OH (Phenolic Antioxidant) radical R• (Free Radical) phenoxyl Ar-O• (Stable Phenoxyl Radical) phenol->phenoxyl H• Donation neutralized R-H (Neutralized Molecule) radical->neutralized H• Abstraction

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Protocol 4: DPPH Radical Scavenging Assay [14][15]

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a standard solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (typically ~0.1 mM).

  • Assay: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a control well with only methanol and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[3]

Relevance in Drug Development

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, which is critical for binding to biological targets like enzymes and receptors.[2] Biphenyl derivatives have been successfully developed into drugs with a wide range of activities, including anti-inflammatory, anti-hypertensive, anti-fungal, and anti-cancer properties.[1][13][16] The combination of this versatile scaffold with the proven antioxidant potential of a substituted phenol makes 4-(4-Methoxyphenyl)-2-methylphenol and its analogues promising candidates for further investigation in programs targeting diseases linked to oxidative stress.[15]

References

  • Ataman Kimya. (n.d.). p-Methoxyphenol. Retrieved from [Link]

  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933–941. Retrieved from [Link]

  • University of Bath. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. in vivo, 21(2), 269–275. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043–19092. Retrieved from [Link]

  • American Chemical Society. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Retrieved from [Link]

  • Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Miami. (n.d.). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Retrieved from [Link]

  • NextSDS. (n.d.). 2-METHOXY-4-([(4-METHYLPHENYL)AMINO]METHYL)PHENOL. Retrieved from [Link]

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  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

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  • Molbase. (n.d.). 2-[Hydroxy-(4-methoxy-phenyl)-methyl]-phenol. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-Methoxyphenyl)-2-methylphenol. As a key structural motif in various chemical and pharmaceutical domains, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. It outlines a robust experimental protocol for data acquisition and presents a detailed, predictive assignment of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR spectroscopy and comparative data from related structures. Furthermore, it emphasizes a self-validating approach to spectral interpretation through the proposed use of two-dimensional NMR techniques.

Molecular Structure and NMR-Relevant Environments

4-(4-Methoxyphenyl)-2-methylphenol is a biphenyl derivative featuring a phenol ring substituted with a methyl group and a methoxy-substituted phenyl ring. The specific arrangement of these functional groups dictates the electronic environment of each proton and carbon atom, giving rise to a unique and interpretable NMR fingerprint.

For clarity in spectral assignment, the atoms are systematically numbered as shown in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve acq_h1 ¹H NMR Acquisition dissolve->acq_h1 acq_c13 ¹³C NMR Acquisition dissolve->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS/Solvent phase->reference assign Peak Assignment reference->assign structure Structure Elucidation assign->structure

Caption: General workflow for NMR data acquisition and analysis.

Analysis and Predicted Assignment of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(4-Methoxyphenyl)-2-methylphenol is predicted to exhibit distinct signals corresponding to the aromatic, hydroxyl, methoxy, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl rings.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-O14.5 - 5.5broad singlet-1H
H-6' / H-2'~7.45doublet~8.82H
H-6~7.15doublet~2.31H
H-5~7.10doublet of doublets~8.4, 2.31H
H-3' / H-5'~6.95doublet~8.82H
H-3~6.80doublet~8.41H
H-MeO~3.85singlet-3H
H-Me~2.25singlet-3H

Detailed Interpretation:

  • Aromatic Protons (6.80 - 7.45 ppm): The spectrum will contain signals for seven aromatic protons.

    • The protons on the methoxy-substituted ring (H-2'/H-6' and H-3'/H-5') will appear as two distinct doublets due to symmetry. The H-2'/H-6' protons, being ortho to the other aromatic ring, are expected to be the most downfield of the aromatic signals. The H-3'/H-5' protons, ortho to the electron-donating methoxy group, will be shifted upfield. Both pairs will exhibit a large ortho-coupling (J ≈ 8.8 Hz).

    • The protons on the phenol ring (H-3, H-5, H-6) will show a more complex pattern. H-3 will be a doublet coupled to H-5. H-5 will appear as a doublet of doublets, coupled to both H-3 (ortho-coupling, J ≈ 8.4 Hz) and H-6 (meta-coupling, J ≈ 2.3 Hz). H-6 will be a doublet with a small meta-coupling to H-5.

  • Hydroxyl Proton (H-O1, ~4.5 - 5.5 ppm): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent purity. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a definitive test for its assignment. [1]* Methoxy Protons (H-MeO, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

  • Methyl Protons (H-Me, ~2.25 ppm): The three protons of the methyl group on the phenol ring are also equivalent and will appear as a sharp singlet.

Analysis and Predicted Assignment of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as two pairs of carbons in the methoxy-substituted ring are equivalent by symmetry.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1~152.0
C4'~159.0
C4~135.0
C1'~133.0
C3~130.0
C2' / C6'~128.0
C5~127.5
C2~125.0
C6~116.0
C3' / C5'~114.5
C-MeO~55.5
C-Me~16.0

Detailed Interpretation:

  • Aromatic Carbons (114 - 159 ppm):

    • Oxygen-bearing Carbons: The carbons directly attached to oxygen atoms (C1 and C4') are the most deshielded and will appear furthest downfield. [1]C4', attached to the methoxy group, is typically found around 159 ppm, while C1 of the phenol ring will be around 152 ppm.

    • Quaternary Carbons: The other quaternary carbons, C2, C4, and C1', will have chemical shifts influenced by their substituents and position. C4, the junction between the two rings, and C1', the other junction carbon, are expected in the 133-135 ppm range. C2, bearing the methyl group, will be further upfield around 125 ppm.

    • Protonated Aromatic Carbons: The remaining methine (CH) carbons will appear in the 114-130 ppm region. The carbons ortho and para to the electron-donating -OH and -OCH₃ groups will be shifted upfield, while those meta will be less affected. Specifically, C3'/C5' are expected to be the most upfield due to the strong donating effect of the para-methoxy group.

  • Aliphatic Carbons (16 - 56 ppm):

    • Methoxy Carbon (C-MeO): The carbon of the methoxy group typically resonates around 55.5 ppm.

    • Methyl Carbon (C-Me): The methyl group carbon will be the most upfield signal, appearing around 16.0 ppm.

Trustworthiness: A Self-Validating Approach with 2D NMR

The 1D spectral assignments presented above are expert predictions based on established principles. For unequivocal confirmation, a suite of two-dimensional (2D) NMR experiments is indispensable. This approach creates a self-validating system where assignments are confirmed through multiple, independent correlations.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-(4-Methoxyphenyl)-2-methylphenol, COSY would show correlations between H-5 and H-3, and between H-5 and H-6 on the phenol ring. It would also confirm the coupling between H-2'/H-6' and H-3'/H-5' on the other ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., H-6, H-MeO) to its corresponding carbon signal (C-6, C-MeO).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations that would lock in the assignment of the quaternary carbons include:

    • The methyl protons (H-Me) correlating to C1, C2, and C3.

    • The methoxy protons (H-MeO) correlating to C4'.

    • Proton H-6 correlating to the quaternary carbon C4.

    • Proton H-2'/H-6' correlating to the quaternary carbon C4.

By integrating data from 1D and 2D NMR experiments, a complete and validated assignment of all proton and carbon signals can be achieved with a high degree of confidence.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 4-(4-Methoxyphenyl)-2-methylphenol. The presented chemical shifts and coupling patterns are based on a thorough analysis of the molecule's structure and the known electronic effects of its substituents. While these predictions offer a robust starting point for spectral interpretation, it is imperative that they are validated through the experimental acquisition of high-resolution 1D and 2D NMR data as outlined in the provided protocol. This rigorous approach ensures the scientific integrity required for research, development, and quality control applications.

References

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Sources

Electronic and Steric Properties of 4-(4-Methoxyphenyl)-2-methylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in drug discovery and materials science relies heavily on the precise tuning of electronic conjugation and steric topography. 4-(4-Methoxyphenyl)-2-methylphenol (CAS 103594-29-2) serves as an exemplary biphenyl scaffold that demonstrates how localized steric hindrance and extended π -electron delocalization dictate chemical reactivity and biological binding . This whitepaper provides an in-depth analysis of the molecule's structural dynamics, detailing self-validating experimental protocols for its synthesis and evaluation, and exploring its applications as an endocrine modulator and liquid crystalline mesogen.

Structural Anatomy & Nomenclature

The molecule consists of two distinct aromatic systems joined by a C4–C1' single bond:

  • Ring A (Phenol Core): Features a hydroxyl (-OH) group at C1 and a methyl (-CH3) group at C2 (ortho position).

  • Ring B (Anisole Derivative): Features a methoxy (-OCH3) group at C4' (para position relative to the biphenyl linkage).

This specific connectivity creates an asymmetric, highly electron-rich biphenyl system where steric bulk is localized exclusively around the phenolic headgroup, leaving the biphenyl linkage unhindered.

Electronic Properties & Conjugation Dynamics

The electronic landscape of 4-(4-Methoxyphenyl)-2-methylphenol is dominated by the synergistic electron-donating effects of its three substituents:

  • The Hydroxyl Group (-OH): Acts as a powerful π -electron donor via resonance (+R effect), significantly increasing the electron density of Ring A.

  • The Ortho-Methyl Group (-CH3): Provides localized electron density through hyperconjugation and inductive effects (+I, +H). This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the phenol more susceptible to oxidation.

  • The Para-Methoxy Group (-OCH3): Acts as a strong +R donor on Ring B.

Because the biphenyl linkage allows for extended π -conjugation, the electron-donating effects of the methoxy group can be transmitted across the entire biphenyl system. This "push-push" electronic configuration creates a highly stable phenoxyl radical upon hydrogen atom abstraction, a critical feature for antioxidant applications.

Steric Topography & Conformational Analysis

The spatial arrangement of atoms in this molecule dictates its physical properties and receptor interactions.

Localized Ortho-Methyl Shielding

The methyl group at the C2 position introduces localized steric hindrance directly adjacent to the phenolic -OH. This steric bulk restricts the approach of large electrophiles and solvent molecules. Paradoxically, while the electron-donating nature of the methyl group should theoretically decrease the acidity of the phenol, the steric shielding reduces the solvation energy of the resulting phenoxide anion, heavily influencing its pKa in non-polar environments.

Biphenyl Dihedral Angle

The rotational barrier around the C4–C1' biphenyl bond is a critical determinant of the molecule's overall shape. Highly substituted polychlorinated biphenyls (PCBs) often exhibit dihedral angles approaching 90° due to severe steric clashes between ortho-substituents [1]. However, 4-(4-Methoxyphenyl)-2-methylphenol lacks substituents at the 3, 5, 2', and 6' positions. Consequently, the steric hindrance around the biphenyl bond is minimal. In solution, the molecule adopts a dihedral angle of approximately 40–45°, which represents the optimal energetic compromise between steric repulsion of the ortho-hydrogens and the thermodynamic stabilization gained from π -orbital overlap [2].

Experimental Methodologies

To empirically validate the electronic and steric properties of this scaffold, the following self-validating protocols are established.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of functionalized biphenyl-4-ols is routinely achieved via Suzuki-Miyaura cross-coupling due to its high tolerance for polar functional groups [3].

Causality & Rationale: Palladium tetrakis(triphenylphosphine) is selected because the electron-rich phosphine ligands stabilize the Pd(0) active species, facilitating oxidative addition into the aryl bromide bond. Potassium carbonate ( K2​CO3​ ) is utilized to coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex that accelerates the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under N2​ , dissolve 4-bromo-2-methylphenol (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in a degassed biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

  • Catalysis: Add K2​CO3​ (2.0 eq) followed by Pd(PPh3​)4​ (0.05 eq).

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting aryl halide confirms reaction completion.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3 x 20 mL), wash with brine, and dry over anhydrous MgSO4​ .

  • Purification & Final Validation: Purify via silica gel flash chromatography. Validate the structure via 1H -NMR, specifically noting the disappearance of the C-Br adjacent proton and the appearance of the highly coupled biphenyl aromatic protons.

SynthesisWorkflow A 4-Bromo-2-methylphenol C Pd(PPh3)4 / K2CO3 A->C Oxidative Addition B (4-Methoxyphenyl)boronic acid B->C Transmetalation D Target Biphenyl C->D Reductive Elimination

Fig 1: Suzuki-Miyaura cross-coupling synthesis workflow for the target biphenyl.

Protocol 2: DPPH Radical Scavenging Assay

This assay evaluates how the ortho-methyl group's steric shielding and the biphenyl's extended conjugation stabilize a phenoxyl radical.

Causality & Rationale: 2,2-Diphenyl-1-picrylhydrazyl (DPPH•) is a stable, deeply purple nitrogen-centered radical. When the target phenol donates a hydrogen atom (HAT mechanism), the ortho-methyl group sterically shields the resulting phenoxyl radical, preventing rapid dimerization. This allows the radical to be cleanly neutralized, resulting in a measurable colorimetric shift from purple to yellow.

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH• in anhydrous methanol.

  • Dilution: Prepare serial dilutions of the synthesized 4-(4-Methoxyphenyl)-2-methylphenol (10 µM to 100 µM) in methanol.

  • Reaction: Mix 1.0 mL of the DPPH• solution with 1.0 mL of the antioxidant solution in a cuvette.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Validation: Run a parallel assay using Trolox (a water-soluble vitamin E analog) as a positive control. Calculate the IC50​ value to quantify radical scavenging efficiency.

AntioxidantMech A Target Phenol (Intact) C Hydrogen Atom Transfer A->C B Free Radical (DPPH•) B->C D Phenoxyl Radical C->D Steric shielding by ortho-CH3 E Neutralized DPPH-H C->E

Fig 2: Logical relationship of the Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Quantitative Data Summaries

The interplay of electronics and sterics can be quantified using Hammett constants and A-values (Table 1), which directly influence the molecule's physicochemical properties (Table 2).

Table 1: Substituent Electronic and Steric Parameters

SubstituentPositionHammett Constant ( σp​ )Steric A-Value (kcal/mol)Primary Chemical Effect
-OH C1 (Ring A)-0.37~0.9Strong +R donor, primary H-bond donor
-CH3 C2 (Ring A)-0.171.7Weak +I/+H donor, localized steric shield
-OCH3 C4' (Ring B)-0.270.6Strong +R donor, primary H-bond acceptor

Table 2: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methylphenol

PropertyValueClinical / Chemical Significance
Molecular Formula C14​H14​O2​ Defines the extended biphenyl core
Molecular Weight 214.26 g/mol Optimal size for small-molecule drug design
LogP (Predicted) ~3.5Highly lipophilic, capable of crossing cell membranes
H-Bond Donors 1Essential for anchoring in receptor pockets
H-Bond Acceptors 2Facilitates secondary receptor interactions
Rotatable Bonds 2Allows conformational adaptation during binding

Applications in Drug Development & Materials

Endocrine Modulation (Estrogen Receptor Binding)

The structural topology of biphenyl-4-ols allows them to act as potent endocrine modulators by docking into the Estrogen Receptor ( ERα ) [4]. The physical distance between the phenolic -OH and the methoxy oxygen closely mimics the pharmacophore of endogenous estradiol (approximately 11 Å).

Because the molecule lacks ortho-substituents on the biphenyl linkage, it can adopt a relatively planar conformation (overcoming the low 40° rotational barrier) to slide into the narrow ERα binding pocket. Once inside, the phenolic -OH acts as a hydrogen bond donor to Glu353 and Arg394, while the methoxy group interacts with His524, triggering a conformational change that modulates gene transcription.

ERBinding A Biphenyl Scaffold B Phenolic -OH A->B C Methoxy -OCH3 A->C D ERα Binding Pocket B->D Binds Glu353/Arg394 C->D Binds His524 E Gene Transcription D->E Conformational Change

Fig 3: Estrogen Receptor (ER) binding pathway driven by the molecule's electronic properties.

Materials Science (Liquid Crystals)

Beyond pharmacology, the rigid biphenyl core combined with polar terminal groups makes this scaffold highly relevant in the design of liquid crystalline materials [5]. The steric hindrance of the ortho-methyl group disrupts perfect crystalline packing, lowering the melting point and widening the temperature window for the nematic or smectic mesophases required for display technologies.

References

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thermodynamic stability of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-Methoxyphenyl)-2-methylphenol

Executive Summary

This technical guide provides a comprehensive framework for evaluating the , a biphenyl derivative with potential applications in pharmaceutical development and materials science. Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount for ensuring drug product safety, efficacy, and shelf-life. This document, intended for researchers, chemists, and drug development professionals, details both experimental and computational methodologies for a robust stability assessment. We delve into the causality behind selecting specific analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide self-validating, step-by-step protocols. Furthermore, we explore the predictive power of computational chemistry, focusing on Density Functional Theory (DFT) to elucidate thermodynamic parameters and potential degradation pathways at a molecular level. By integrating empirical data with theoretical calculations, this guide establishes a holistic and scientifically rigorous approach to characterizing the stability profile of 4-(4-Methoxyphenyl)-2-methylphenol.

Introduction: The Imperative of Thermodynamic Stability

4-(4-Methoxyphenyl)-2-methylphenol is an organic molecule featuring a substituted biphenyl scaffold. This structural motif is common in medicinal chemistry and materials science, often imparting desirable properties such as rigidity and specific electronic characteristics. The phenolic and methoxy functional groups suggest potential antioxidant properties or utility as a synthetic intermediate.

In the context of drug development and chemical manufacturing, thermodynamic stability is not an abstract concept; it is a critical determinant of a compound's viability. It dictates storage conditions, shelf-life, compatibility with excipients, and behavior during manufacturing processes like milling and heating.[1] An unstable compound can degrade into impurities, leading to loss of potency and the potential for toxic byproducts. Thermodynamic stability is governed by key state functions: enthalpy (H), entropy (S), and Gibbs free energy (G). A compound is considered thermodynamically stable if it exists in a low Gibbs free energy state under specified conditions.[2] This guide outlines the essential techniques to quantify this stability.

Part 1: Experimental Assessment of Thermal Stability

The cornerstone of stability analysis is the empirical measurement of a material's response to thermal stress. We employ thermal analysis techniques to directly observe phase transitions and decomposition events.

Differential Scanning Calorimetry (DSC)

Causality of Technique Selection: DSC is the premier technique for identifying thermally induced events such as melting, crystallization, and decomposition.[3][4] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[5] This allows for the precise determination of the onset temperature and enthalpy (ΔH) of these events. For 4-(4-Methoxyphenyl)-2-methylphenol, DSC is crucial for identifying its melting point—a key indicator of purity—and detecting any exothermic decomposition that could pose a safety risk during processing.[3]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH of fusion: 28.45 J/g). This ensures the accuracy and trustworthiness of the acquired data.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-(4-Methoxyphenyl)-2-methylphenol into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from volatilization before decomposition. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place both pans into the DSC cell. Purge the cell with a dry, inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent thermo-oxidative degradation.

  • Data Acquisition: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram. The melting event will appear as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. Exothermic peaks at higher temperatures indicate decomposition events. Integrate the peak area to determine the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA)

Causality of Technique Selection: TGA provides quantitative information on mass changes in a material as a function of temperature.[6] This is essential for distinguishing between physical events (like the evaporation of residual solvent) and chemical events (thermal decomposition).[7] For 4-(4-Methoxyphenyl)-2-methylphenol, TGA definitively determines the temperature at which the compound begins to degrade and quantifies the mass loss associated with this process, providing a clear picture of its thermal stability limit.[8]

Experimental Protocol: TGA Analysis

  • Instrument Verification: Verify the TGA balance accuracy using certified calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of 4-(4-Methoxyphenyl)-2-methylphenol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere Control: Purge the furnace with a dry, inert nitrogen atmosphere (flow rate: 50-100 mL/min) to study thermal decomposition in the absence of oxygen. A parallel experiment in an air atmosphere can be run to assess oxidative stability.

  • Data Acquisition: Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss is a key indicator of the start of decomposition. The derivative of the TGA curve (DTG curve) shows the temperature at which the rate of mass loss is maximal.

Integrated Experimental Workflow and Data

The data from DSC and TGA are synergistic. A sharp, well-defined melt in the DSC followed by decomposition at a much higher temperature in the TGA is indicative of a pure, stable compound.

Diagram: Experimental Workflow for Thermal Stability Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_integ Data Integration & Assessment P Weigh Sample (3-10 mg) D1 Seal in Al Pan P->D1 T1 Place in Ceramic Pan P->T1 D2 Heat at 10°C/min in N2 Atmosphere D1->D2 D3 Record Heat Flow D2->D3 D4 Analyze Thermogram (Tm, Td, ΔH) D3->D4 I1 Correlate DSC and TGA Events D4->I1 T2 Heat at 10°C/min in N2/Air Atmosphere T1->T2 T3 Record Mass Loss T2->T3 T4 Analyze Thermogram (Tonset, % Residue) T3->T4 T4->I1 I2 Determine Stability Profile I1->I2

Caption: Workflow for experimental thermal analysis.

Table 1: Representative Thermal Analysis Data

ParameterMethodValueInterpretation
Melting Onset (Tm)DSC150 - 155 °CIndicates the melting point of the crystalline solid. A narrow range suggests high purity.
Decomposition Onset (Td)DSC (Exotherm)~280 °CTemperature at which exothermic decomposition begins.
Enthalpy of Fusion (ΔHfus)DSC80 - 100 J/gEnergy required to melt the sample.
Onset of Mass Loss (Tonset)TGA (5% loss)~275 °CTemperature at which significant thermal decomposition and mass loss begins.
Residual Mass @ 500 °CTGA< 10%Indicates nearly complete decomposition into volatile products under inert atmosphere.

Part 2: Computational Prediction of Thermodynamic Stability

While experimental methods measure bulk properties, computational chemistry provides invaluable insight into molecular-level stability.[9] It allows us to predict thermodynamic properties and explore potential degradation mechanisms before a molecule is even synthesized.

Density Functional Theory (DFT)

Causality of Technique Selection: Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[10][11] From the electronic structure, we can accurately calculate fundamental thermodynamic properties, including the standard enthalpy of formation (ΔHf°), standard entropy (S°), and, most importantly, the Gibbs free energy of formation (ΔGf°).[12] A more negative ΔGf° indicates greater thermodynamic stability relative to its constituent elements. DFT is chosen for its excellent balance of computational cost and accuracy for organic molecules of this size.[13][14]

Computational Workflow: DFT for Thermodynamic Parameters

  • Structure Input: Build the 3D structure of 4-(4-Methoxyphenyl)-2-methylphenol using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation (the most stable 3D arrangement) of the molecule.[15]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.[12]

  • Thermodynamic Property Extraction: From the output of the frequency calculation, the absolute enthalpy (H), entropy (S), and Gibbs free energy (G) at a standard temperature (298.15 K) are obtained.

  • Calculation of Formation Properties: The enthalpy and Gibbs free energy of formation are calculated by subtracting the energies of the constituent elements in their standard states from the calculated values for the molecule.

Diagram: Computational Workflow for Stability Prediction

G A Input 3D Molecular Structure B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Find Lowest Energy Conformation B->C D Frequency Calculation C->D E Confirm Energy Minimum & Obtain Thermal Corrections D->E F Extract Thermodynamic Data E->F G ΔH, S, ΔG F->G H Assess Intrinsic Thermodynamic Stability G->H

Caption: Workflow for DFT-based thermodynamic property calculation.

Predicting Thermal Decomposition Pathways

Causality of Approach: The thermal decomposition of methoxy-substituted phenols often initiates with the cleavage of the weakest chemical bonds.[16][17] The primary decomposition pathways for 4-(4-Methoxyphenyl)-2-methylphenol are likely to involve the homolytic cleavage of the O–CH₃ bond on the methoxy group or the phenolic O–H bond.[16][18] DFT can be used to calculate the Bond Dissociation Enthalpy (BDE) for various bonds in the molecule. The bond with the lowest BDE is the most likely to break first upon heating, initiating the degradation cascade.[19]

Diagram: Plausible Initial Steps of Thermal Decomposition

G cluster_pathA Pathway A: Ether Cleavage cluster_pathB Pathway B: O-H Cleavage mol 4-(4-Methoxyphenyl)-2-methylphenol radA Phenoxy Radical + •CH3 mol->radA Δ (Low BDE) radB Phenoxide Radical + •H mol->radB Δ (Higher BDE)

Caption: Potential initial steps in thermal degradation.

Conclusion: A Synthesized View of Stability

A comprehensive understanding of the requires the integration of both experimental and computational approaches. DSC and TGA provide critical, real-world data on the temperatures of melting and decomposition, which are indispensable for process safety and determining storage conditions. Concurrently, DFT calculations offer a molecular-level rationale for the observed stability, quantifying the intrinsic thermodynamic driving forces and identifying the most probable points of failure within the molecular structure. This dual approach provides a robust, self-validating framework that supports informed decision-making throughout the drug development lifecycle, from lead optimization to final formulation.

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A Technical Guide to the Preliminary Toxicity Screening of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, tiered strategy for the preliminary toxicological screening of 4-(4-Methoxyphenyl)-2-methylphenol, a novel phenol derivative with potential applications as a pharmaceutical intermediate.[1] Recognizing the inherent toxicological concerns associated with phenolic compounds, this document outlines a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals. The proposed strategy prioritizes in vitro methodologies to build a foundational safety profile, conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. This initial phase assesses cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. Promising candidates would then advance to a focused in vivo acute toxicity study to understand systemic effects. This guide emphasizes the causality behind experimental choices, provides detailed protocols for key assays, and integrates data visualization to facilitate clear decision-making in the early stages of drug discovery and development.

Introduction and Rationale

4-(4-Methoxyphenyl)-2-methylphenol is an aromatic organic compound belonging to the phenol derivative class.[1] As with any new chemical entity (NCE) intended for therapeutic development, a thorough evaluation of its safety profile is paramount. The preliminary toxicity screening phase is a critical gatekeeper in the drug development pipeline, designed to identify and eliminate compounds with unfavorable safety characteristics early, thereby saving significant time and resources.

Phenolic compounds as a class are known to exert toxicity through various mechanisms, including protein denaturation, disruption of cellular membranes, and the generation of oxidative stress, which can lead to coagulative tissue necrosis.[2][3][4] Systemic absorption can result in severe effects on the central nervous system (CNS), heart, liver, and kidneys.[3][5] Therefore, a screening program for 4-(4-Methoxyphenyl)-2-methylphenol must be designed to probe for these potential liabilities. This guide proposes a multi-tiered approach, beginning with a robust in vitro assessment before proceeding to limited, well-defined in vivo studies.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a test article is a non-negotiable first step in toxicological assessment. These properties dictate its behavior in biological systems and inform the practical design of every experiment, from solvent selection and dose formulation to predicting its potential for membrane permeation.

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methylphenol

PropertyValueSourceSignificance for Toxicological Studies
Molecular Formula C₈H₁₀O₂PubChem[6]Foundational for all calculations.
Molecular Weight 138.16 g/mol PubChem[6]Used for preparing solutions of known molarity.
Melting Point 71 °CChemicalBook[1]Indicates the compound is solid at room temperature.
Boiling Point 127-128 °C (at 11 Torr)ChemicalBook[1]Suggests low volatility under standard conditions, simplifying handling.
XLogP3 (Predicted) 1.3PubChem[6]A positive value suggests some lipophilicity, indicating potential for passive diffusion across cell membranes.[3]
Solubility Limited in water; soluble in organic solvents like ethanol and ether.CymitQuimica[7]Critical for selecting an appropriate vehicle (e.g., DMSO) for in vitro assays and a suitable formulation for in vivo studies.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial screening tier utilizes a battery of in vitro assays to efficiently assess toxicity at the cellular level. This approach provides mechanistic insights and quantitative data for hazard identification while minimizing animal use.[8][9]

General Cytotoxicity: Establishing a Baseline

The first step is to determine the concentration range over which the compound elicits general cellular toxicity. This is crucial for defining the dose ranges for all subsequent, more specific in vitro assays.

Recommended Assay: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay.

Principle: The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[10] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13] It is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and cytotoxicity.[12][13]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding: Seed selected cell lines (e.g., HepG2 human liver cells, HEK293 human kidney cells, and NIH 3T3 mouse fibroblasts) into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-(4-Methoxyphenyl)-2-methylphenol in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent). Add 50 µL of the XTT mixture to each well.

  • Incubation with Reagent: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Example Data Presentation for Cytotoxicity Screening

Cell LineIncubation TimeIC₅₀ (µM)
HepG2 (Liver)24 h[Experimental Value]
48 h[Experimental Value]
HEK293 (Kidney)48 h[Experimental Value]
NIH 3T3 (Fibroblast)48 h[Experimental Value]
Genotoxicity: Assessing Mutagenic Potential

Genotoxicity testing is essential to determine if a compound can damage genetic material, as this is often linked to carcinogenicity.[14]

Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test).

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. Because many chemicals only become mutagenic after being metabolized, the test is conducted both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates.[15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction, cofactors (e.g., NADP+), and buffers. Keep on ice.

  • Test Mixture Preparation: In a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and either 500 µL of phosphate buffer (for non-activation) or 500 µL of S9 mix (for activation).

  • Plating: To the test mixture, add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Diagram: Ames Test Workflow

AmesTestWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Bacterial Strains (e.g., TA98, TA100) D Mix Bacteria, Compound, and S9/Buffer A->D B Test Compound (Serial Dilutions) B->D C S9 Mix (for +S9) or Buffer (for -S9) C->D E Add to Top Agar (with trace histidine) D->E F Pour onto Minimal Glucose Agar Plate E->F G Incubate 48-72h at 37°C F->G H Count Revertant Colonies G->H I Analyze Data: Compare to Control H->I

Caption: Workflow for the Ames bacterial reverse mutation assay.

Cardiotoxicity: hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[16] Early screening for hERG inhibition is a regulatory expectation and a critical step to prevent developing a cardiotoxic drug.[17][18]

Recommended Assay: Automated Patch-Clamp hERG Assay.

Principle: The hERG gene encodes the IKr potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[19] Inhibition of this channel prolongs the action potential duration, which manifests as a long QT interval on an electrocardiogram and increases the risk of a life-threatening arrhythmia called Torsades de Pointes.[17] Automated patch-clamp systems provide a higher-throughput method for directly measuring the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293-hERG).[17][19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel under standard conditions. Harvest the cells and prepare a single-cell suspension for the automated patch-clamp system.

  • System Setup: Prime the automated patch-clamp instrument (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the patch-clamp aperture.

  • Baseline Recording: Establish a whole-cell recording configuration. Apply a specific voltage-clamp pulse protocol designed to elicit and measure the hERG tail current. Record baseline currents.

  • Compound Application: Perfuse the cells with a vehicle control solution, followed by sequentially increasing concentrations of 4-(4-Methoxyphenyl)-2-methylphenol.

  • Data Acquisition: Record the hERG tail current at each compound concentration after it has reached a steady-state effect.

  • Positive Control: Apply a known hERG channel blocker (e.g., E-4031) at the end of the experiment to confirm assay sensitivity and maximal inhibition.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

Table 3: Example Data Presentation for hERG Screening

Compound Concentration (µM)Mean % Inhibition of hERG Current
0.1[Experimental Value]
1.0[Experimental Value]
10.0[Experimental Value]
30.0[Experimental Value]
IC₅₀ (µM) [Calculated Value]
In Vitro Hepatotoxicity: A Deeper Look

Because the liver is a primary site of drug metabolism and detoxification, it is particularly susceptible to drug-induced injury (DILI).[20] While general cytotoxicity assays using liver cell lines like HepG2 are informative, more advanced models are needed for a better prediction of human DILI.[9][21]

Recommended Model: Cultures of primary human hepatocytes (PHHs) or induced pluripotent stem cell (iPSC)-derived hepatocytes.[22] These models are considered the gold standard as they retain metabolic activities closer to the in vivo liver environment.[8][22]

Principle: Phenolic compounds can induce hepatotoxicity through direct cell membrane damage, mitochondrial dysfunction, or by forming reactive metabolites that deplete cellular antioxidants like glutathione, leading to oxidative stress and cell death.[3][4]

Diagram: General Mechanism of Phenol-Induced Cytotoxicity

PhenolToxicity cluster_cell Hepatocyte cluster_effects Cellular Damage Phenol Phenolic Compound (e.g., 4-(4-MP)-2-MP) Membrane Cell Membrane Phenol->Membrane Disrupts Protein Cellular Proteins Phenol->Protein Denatures Mito Mitochondria Phenol->Mito Impairs MembraneDamage Membrane Disruption (LDH Leakage) Membrane->MembraneDamage ProteinDamage Protein Denaturation (Loss of Function) Protein->ProteinDamage MitoDamage Mitochondrial Dysfunction (ATP Depletion) Mito->MitoDamage CellDeath Cell Death (Apoptosis/Necrosis) MembraneDamage->CellDeath ProteinDamage->CellDeath MitoDamage->CellDeath

Caption: Potential mechanisms of phenol-induced hepatotoxicity.

Tier 2: Preliminary In Vivo Acute Toxicity Assessment

If the in vitro data from Tier 1 are favorable (i.e., low cytotoxicity, no genotoxicity, and a sufficient safety margin for hERG), a limited in vivo study is warranted to evaluate the compound's effects in a whole biological system.[23]

Recommended Study: Acute Oral Toxicity - Fixed Dose Procedure (OECD Test Guideline 420).

Principle: This method is an alternative to the classical LD₅₀ test (OECD 401) and is designed to classify a substance by toxicity class while significantly reducing the number of animals required.[24][25] The study uses a stepwise procedure with fixed dose levels (5, 50, 300, 2000 mg/kg).[25][26] The results provide information on systemic toxicity, identify potential target organs, and inform dose selection for future studies.[24]

Experimental Protocol: Acute Oral Toxicity (OECD 420)

  • Animal Selection: Use a single sex of a standard rodent strain, typically female rats (8-12 weeks old).[25][27]

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[27] Acclimatize animals for at least 5 days before the study.

  • Dose Selection (Sighting Study): Administer a starting dose (e.g., 300 mg/kg) to a single animal. The outcome (e.g., mortality, evident toxicity, or no effect) determines the dose for the next animal.

  • Main Study Dosing: Based on the sighting study, dose a group of five animals at the selected fixed dose level. Animals are fasted overnight prior to dosing. Administer the compound once by oral gavage.

  • Observations:

    • Clinical Signs: Observe animals closely for the first several hours post-dosing and at least once daily for 14 days.[24] Note any changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions).

    • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.[25]

    • Mortality: Record any deaths.

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Conduct a gross necropsy on all animals (including those that died during the study) and examine all major organs and tissues for abnormalities.

  • Data Analysis: The results are interpreted based on the number of animals exhibiting mortality or evident toxicity at a given dose level to classify the substance according to the Globally Harmonised System (GHS).

InVivoWorkflow cluster_obs Daily Monitoring Start Select Animals & Acclimatize Sighting Sighting Study (1 animal, stepwise dose) Start->Sighting MainDose Main Study Dosing (5 animals, fixed dose) Sighting->MainDose Observe 14-Day Observation Period MainDose->Observe CS Clinical Signs BW Body Weight M Mortality Necropsy Gross Necropsy (All Animals) Observe->Necropsy End Data Analysis & Toxicity Classification Necropsy->End

Caption: Decision-making flowchart for compound progression.

By following this structured, tiered approach, researchers can efficiently and responsibly characterize the preliminary toxicity of 4-(4-Methoxyphenyl)-2-methylphenol, ensuring that only the safest and most promising candidates proceed through the costly and complex process of drug development.

References

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phenol | Medical Management Guidelines. CDC. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

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  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2025). Phenol. Retrieved from [Link]

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  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Rucki, M., et al. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace. Retrieved from [Link]

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  • Concawe. (n.d.). Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. Retrieved from [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

  • Dusinska, M., et al. (2015). The use of the comet assay for the evaluation of the genotoxicity of nanomaterials. Frontiers in Genetics. Retrieved from [Link]

  • WCA. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays. Retrieved from [Link]

  • Jha, A. N. (2014). Genotoxicity Tests and Their Contributions in Aquatic Environmental Research. Scirp.org. Retrieved from [Link]

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  • Kim, H. J., et al. (2004). Toxic Effect on Phenolic Compound by Colorimeteric Assay in Normal NIH 3T3 Fibroblasts. ResearchGate. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Retrieved from [Link]

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  • Liang, P., et al. (2013). Drug Screening Using a Library of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Reveals Disease-Specific Patterns of Cardiotoxicity. Circulation. Retrieved from [Link]

  • Mortelmans, K., & Zeiger, E. (n.d.). The Ames test: a methodological short review. ResearchGate. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]

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  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Budić-Leto, I., et al. (n.d.). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. PMC. Retrieved from [Link]

  • Yoshinari, K., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]

  • Fanzone, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported in 1979, its utility has grown immensely, becoming a go-to reaction in academic and industrial settings for constructing complex molecular architectures.[4][5] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[2]

This guide provides a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol, a biaryl phenol. Such structures are critical scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][6] We will not only outline the step-by-step procedure but also delve into the mechanistic underpinnings and the critical rationale behind each experimental choice, offering researchers and drug development professionals a comprehensive and practical resource.

Reaction Principle and Mechanism

The synthesis couples an aryl halide, 4-bromo-2-methylphenol, with an organoboron species, 4-methoxyphenylboronic acid, using a palladium catalyst and a base.

Overall Reaction:

The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[7][8]

The Catalytic Cycle: A Three-Step Dance
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 4-bromo-2-methylphenol. This oxidizes the palladium to Pd(II) and forms a square planar intermediate.[7][8][9]

  • Transmetalation : This is often the rate-determining step and is where the base plays its most critical role.[10] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) activates the 4-methoxyphenylboronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[10][11][12][13] This activated species then transfers its methoxyphenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups—the methylphenol and methoxyphenyl moieties—on the Pd(II) center couple and are eliminated from the metal. This step forms the desired C-C bond in the final product and, crucially, regenerates the catalytically active Pd(0) species, which can then begin a new cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main cluster_inputs cluster_outputs pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L₂-Ar' pd_oxidative->pd_transmetal Transmetalation byproduct X-B(OH)₂ pd_oxidative->byproduct pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) pd_transmetal->product aryl_halide Ar-X (4-Bromo-2-methylphenol) aryl_halide->pd_oxidative boronic_acid Ar'-B(OH)₂ (4-Methoxyphenylboronic acid) boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal caption Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Fig. 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. Adjustments may be necessary for different scales. All glassware should be oven-dried and cooled under an inert atmosphere.

Reagents and Materials
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
4-Bromo-2-methylphenol2362-12-1187.041.87 g10.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.82 g12.01.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.58347 mg0.30.03
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.76 g20.02.0
Toluene108-88-392.1440 mL--
Ethanol (95%)64-17-546.0710 mL--
Deionized Water7732-18-518.0210 mL--
Equipment
  • 100 mL two-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Synthesis Procedure
  • Reaction Setup : To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylphenol (1.87 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition & Degassing : Add the solvent system consisting of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) via syringe. Vigorously stir the mixture and sparge with the inert gas for 15-20 minutes to thoroughly degas the solution.[14]

  • Catalyst Addition : Under a positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg, 0.3 mmol) to the flask. The mixture will typically turn a yellowish color.

  • Heating : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling and Quenching : Once the reaction is complete (disappearance of the starting aryl bromide), remove the heat source and allow the mixture to cool to room temperature.

  • Workup - Extraction : Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Add deionized water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Workup - Washing : Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL) to remove residual base and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[15]

  • Purification : Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).[9][15][16]

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(4-Methoxyphenyl)-2-methylphenol as a white to off-white solid.

Fig. 2: Experimental workflow for the synthesis.

Scientific Rationale and Expert Insights

  • Why a 1.2 Equivalent of Boronic Acid? Boronic acids can undergo a competing side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[17] Using a slight excess of the boronic acid ensures that even with some degradation, enough remains to drive the primary reaction to completion.

  • The Catalyst Choice : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) catalyst. The triphenylphosphine ligands stabilize the palladium center. For more challenging substrates (e.g., aryl chlorides), more advanced catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) can significantly enhance reaction rates and yields.[2][17]

  • The Base is Paramount : The choice and strength of the base are critical.[10] Potassium carbonate (K₂CO₃) is a moderately strong base suitable for this transformation. Its primary role is to form the reactive boronate species.[3][11] For substrates with base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) might be employed.[18] For very unreactive substrates, a stronger base like potassium phosphate (K₃PO₄) is often used.[2]

  • The Necessity of Degassing : The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which halts the catalytic cycle. Thoroughly degassing the solvent is a non-negotiable step to preserve the catalyst's activity and ensure a successful reaction.

Safety and Handling

Proper safety precautions must be observed when performing this synthesis. Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazard Summary
4-Bromo-2-methylphenol GHS07: Warning. Harmful if swallowed (H302).[19][20][21]
4-Methoxyphenylboronic acid GHS07: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[22][23][24][25]
Tetrakis(triphenylphosphine)palladium(0) Warning. Harmful if swallowed (H302).[26] May cause long-lasting harmful effects to aquatic life (H413).[27] Store under inert gas and in a freezer for long-term stability.[26][28]
Toluene GHS02, GHS07, GHS08: Danger. Highly flammable liquid and vapor. Causes skin irritation. May be fatal if swallowed and enters airways. Suspected of damaging fertility or the unborn child.
Potassium Carbonate GHS07: Warning. Causes serious eye irritation.

Waste Disposal : Dispose of all chemical waste, including solvents and residual solids, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET Tetrakis(Triphenylphosphine) Palladium (0). FAGGI ENRICO S.P.A..
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • Synthesis of 4-Methoxyphenylboronic acid (1) - PrepChem.com. PrepChem.com.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library.
  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0) - Carl ROTH. Carl ROTH.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. WWJMRD.
  • 4-Methoxyphenylboronic - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Bromo-2-methylphenol 97 2362-12-1 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0 - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0) - Carl ROTH. Carl ROTH.
  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. PubChem.
  • 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem. PubChem.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl) - Organic Syntheses Procedure. Organic Syntheses.
  • T1350 - Tetrakis(triphenylphosphine)
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem. Benchchem.
  • 4-Methoxyphenylboronic acid synthesis - ChemicalBook. ChemicalBook.
  • 4-Bromo-2-methylphenol — Chemical Substance Inform
  • 4 - SAFETY D
  • Safety data sheet - LGC Standards. LGC Standards.
  • (PDF) 4-Bromo-2-[(phenylimino)methyl]phenol - ResearchGate.
  • zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). University of Wisconsin-Madison.
  • 4-Methoxyphenylboronic acid (Synonyms - MedchemExpress.com. MedchemExpress.com.
  • Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1) - Srini Chem. Srini Chem.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California, San Diego.
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - QuickCompany. QuickCompany.
  • Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. Reddit.
  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. TCI Chemicals.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. MDPI.

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Application Notes & Protocols: 4-(4-Methoxyphenyl)-2-methylphenol as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-(4-Methoxyphenyl)-2-methylphenol, a key biphenyl scaffold in organic synthesis. We delve into its fundamental synthetic routes, derivatization potential, and critical role as a precursor for pharmacologically active molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical, field-tested protocols necessary for leveraging this compound in their work. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating systems for achieving high-yield, high-purity outcomes.

Introduction: The Strategic Value of the Biphenyl Scaffold

The 4-(4-Methoxyphenyl)-2-methylphenol molecule is a valuable building block in synthetic chemistry, distinguished by its biphenyl core structure. This motif is a recurring feature in a multitude of biologically active compounds, including anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1] The strategic combination of a phenolic hydroxyl group, a methyl substituent, and a methoxy-activated phenyl ring provides multiple reaction sites for tailored modifications.

The phenolic hydroxyl offers a handle for ether and ester formation, while the electron-rich aromatic rings are amenable to further functionalization. This inherent versatility makes 4-(4-Methoxyphenyl)-2-methylphenol a sought-after precursor for building complex molecular architectures, particularly in the development of novel kinase inhibitors and other targeted therapies.[2][3]

Physicochemical Properties & Stability

Proper handling and storage are critical for maintaining the integrity of the precursor. Phenolic compounds can be susceptible to oxidation, which may be accelerated by light, air, and the presence of metal ions.[4]

PropertyValue
IUPAC Name 4-(4-methoxyphenyl)-2-methylphenol
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, ethyl acetate, DMSO
Storage Store at 2-8°C, protected from light and air[4]

For optimal stability in solution, it is recommended to use deoxygenated solvents, prepare solutions fresh, and store them under an inert atmosphere (e.g., Argon or Nitrogen) in amber vials to prevent photo-initiated degradation.[4]

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the 4-(4-Methoxyphenyl)-2-methylphenol scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This powerful C-C bond-forming reaction is celebrated for its high functional group tolerance and generally excellent yields.[6][7] The reaction couples an aryl halide (4-bromo-2-methylphenol) with an arylboronic acid (4-methoxyphenylboronic acid).

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underscores the specific choice of reagents.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylphenol, forming a Pd(II) complex.

  • Transmetalation: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the 4-methoxyphenylboronic acid to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl C-C bond.

The entire process is performed under an inert atmosphere to prevent the oxidation of the sensitive Pd(0) catalyst to its inactive Pd(II) state.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X Complex OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-(4-Methoxyphenyl)-2-methylphenol (Ar-Ar') RedElim->Product ArX 4-Bromo-2-methylphenol (Ar-X) ArX->OxAdd ArBoronic 4-Methoxyphenylboronic Acid (Ar'-B(OH)₂) + Base ArBoronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The structural motifs within 4-(4-Methoxyphenyl)-2-methylphenol are pharmacophores associated with a range of biological activities, making it a valuable starting point for drug discovery programs.

Precursor for PIM-1 Kinase Inhibitors

The Provirus Integration in Maloney (PIM) kinases are a family of serine/threonine kinases implicated in various cancers.[2] The biphenyl scaffold is a key structural feature in a class of potent PIM-1 inhibitors. By serving as a rigid core, it correctly orients other functional groups to interact with the ATP-binding pocket of the enzyme. Derivatives of 4-(4-Methoxyphenyl)-2-methylphenol can be synthesized to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. Research has shown that modifications on the biphenyl core can significantly enhance PIM-1 inhibitory activity.

Scaffold for Anti-inflammatory and Anticancer Agents

The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs), while methoxyphenols are known to contribute to antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[1] This confluence of properties suggests that derivatives of 4-(4-Methoxyphenyl)-2-methylphenol could be developed as potent and selective anti-inflammatory agents.[1] Furthermore, numerous biphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines, positioning this scaffold as a promising starting point for novel anticancer drug development.[1]

Drug_Discovery_Workflow Start 4-(4-Methoxyphenyl)-2-methylphenol (Precursor) Deriv Chemical Derivatization (e.g., Etherification, Amination) Start->Deriv Library Compound Library Generation Deriv->Library Screen High-Throughput Screening (e.g., Kinase Assays) Library->Screen Hit Hit Identification Screen->Hit LeadOpt Lead Optimization (SAR) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Workflow for drug discovery starting from the precursor scaffold.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and are intended to serve as a validated starting point for synthesis and derivatization.[5][6]

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-methylphenol (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Toluene/Ethanol/Water (4:1:1 ratio), degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-methylphenol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via cannula.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst. The rationale for adding the catalyst last under inert conditions is to minimize its exposure to atmospheric oxygen, which can deactivate it.[8]

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine. The washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(4-Methoxyphenyl)-2-methylphenol.

Protocol 2: O-Alkylation of 4-(4-Methoxyphenyl)-2-methylphenol (Williamson Ether Synthesis)

Materials:

  • 4-(4-Methoxyphenyl)-2-methylphenol (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Water, Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-Methoxyphenyl)-2-methylphenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add potassium carbonate (1.5 eq). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide anion.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (for acetone) or 60°C (for DMF) and stir for 4-6 hours, or until TLC indicates consumption of the starting phenol.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ether product by flash column chromatography or recrystallization.

References

  • Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Benchchem.
  • 4-METHOXYPHENOL. Ataman Kimya.
  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Bentham Science.
  • Application Notes and Protocols for 2-Methoxy-5-(4-methylphenyl)phenol in Drug Discovery. Benchchem.
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. Benchchem.
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC.
  • Technical Support Center: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol. Benchchem.

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Application Notes and Protocols for In Vitro Evaluation of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Methoxyphenyl)-2-methylphenol is a biphenolic compound characterized by a methylphenol group linked to a methoxyphenyl moiety. Its structure, featuring a hydroxyl group on one aromatic ring and a methoxy group on the other, suggests potential for a range of biological activities. The phenolic hydroxyl group is a well-known hydrogen donor, implicating it in antioxidant and radical scavenging activities. Furthermore, many phenolic compounds are known to modulate inflammatory pathways and exhibit effects on cell viability and proliferation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro biological effects of 4-(4-Methoxyphenyl)-2-methylphenol. The protocols detailed herein are established and widely accepted methods for assessing antioxidant, anti-inflammatory, and cytotoxic properties.

Predicted Biological Activities and Mechanistic Rationale

The chemical architecture of 4-(4-Methoxyphenyl)-2-methylphenol provides a basis for predicting its biological functions. The phenolic -OH group is a key pharmacophore for antioxidant activity, capable of neutralizing free radicals such as the superoxide anion and hydroxyl radicals. This is a common feature among many natural and synthetic phenolic compounds.[1][2] The presence of a methoxy group can further modulate this activity.

Beyond direct radical scavenging, phenolic compounds are known to influence cellular signaling pathways. A primary example is the inhibition of pro-inflammatory responses. Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] It is plausible that 4-(4-Methoxyphenyl)-2-methylphenol could interfere with this pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Given its potential to modulate key cellular processes, it is also crucial to assess the cytotoxic profile of 4-(4-Methoxyphenyl)-2-methylphenol. Assays that measure metabolic activity, such as the MTT and XTT assays, are fundamental in determining a compound's therapeutic window and potential toxicity.[4][5]

Experimental Workflows

A systematic in vitro evaluation of 4-(4-Methoxyphenyl)-2-methylphenol should follow a logical progression, starting from fundamental antioxidant capacity and moving towards more complex cell-based assays.

experimental_workflow A Compound Preparation (Stock Solution in DMSO) B Antioxidant Activity Assays (DPPH, ABTS) A->B C Cell-Based Assays A->C F Data Analysis & Interpretation B->F D Anti-inflammatory Assay (Nitric Oxide Production) C->D E Cytotoxicity Assay (MTT/XTT) C->E D->F E->F

Caption: General workflow for in vitro evaluation.

Antioxidant Activity Assays

The antioxidant potential of a compound can be determined through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The DPPH and ABTS assays are two of the most common and reliable methods.[1][6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 515-517 nm is proportional to the radical scavenging activity.[2][7]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of 4-(4-Methoxyphenyl)-2-methylphenol in DMSO.

    • Working Solutions: Prepare serial dilutions of the test compound from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a series of dilutions of a known antioxidant such as Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound working solutions or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant results in a decrease in absorbance at 734 nm.[6][7]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[1] Dilute the working solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test Compound and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the ABTS•⁺ working solution to each well.

    • Add 20 µL of the test compound working solutions or positive control.

    • Incubate at room temperature for 5-7 minutes.[7]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value.

Assay Principle Wavelength Incubation Time Positive Control
DPPH H-atom/electron donation517 nm30 minAscorbic Acid, Trolox
ABTS Scavenging of ABTS•⁺734 nm5-7 minAscorbic Acid, Trolox

Anti-inflammatory Activity Assay

A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][8]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[3] A decrease in nitrite levels in the presence of the test compound suggests potential anti-inflammatory activity.[3][9]

Protocol:

  • Cell Culture:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of 4-(4-Methoxyphenyl)-2-methylphenol (determined from cytotoxicity assays) for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3] Include a vehicle control (no compound) and a negative control (no LPS).

  • Sample Collection and Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[3]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[3]

  • Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

nfkb_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Test_Compound 4-(4-Methoxyphenyl) -2-methylphenol Test_Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA iNOS iNOS Gene Expression DNA->iNOS Induces

Caption: Hypothetical inhibition of the NF-κB pathway.

Cytotoxicity Assays

Assessing the effect of a compound on cell viability is crucial. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell viability.[4][5][10]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(4-Methoxyphenyl)-2-methylphenol for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: Similar to MTT, XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[10][12] This assay is generally considered more sensitive and does not require a solubilization step.[12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

Parameter MTT Assay XTT Assay
Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide
Product Insoluble purple formazanSoluble orange formazan
Solubilization Required (e.g., DMSO)Not required
Endpoint Absorbance at ~570 nmAbsorbance at ~450-500 nm

References

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]

  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

  • Bio-protocol. Antioxidant Activity by DPPH and ABTS Assay. Available from: [Link]

  • ResearchGate. General mechanism of MTT, MTS, and XTT assay. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Available from: [Link]

  • CABI Digital Library. Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Available from: [Link]

  • Springer Nature Experiments. Phenolic Compounds and In Vitro Antioxidant Activity. Available from: [Link]

  • PMC. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Available from: [Link]

  • Dove Medical Press. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Available from: [Link]

  • ThaiScience. Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. Available from: [Link]

  • Plant Archives. EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Available from: [Link]

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Application Note: Chromatographic Separation and Purification of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2) is a highly substituted biphenyl derivative utilized as a critical building block in the synthesis of advanced organic materials, liquid crystals, and pharmaceutical active ingredients[1]. Synthesized primarily via Suzuki-Miyaura cross-coupling, the crude reaction mixture often contains structurally similar impurities, including unreacted starting materials, dehalogenated byproducts, and homocoupled dimers. Achieving baseline resolution of these impurities requires a targeted chromatographic strategy. This application note details a comprehensive workflow, combining preparative normal-phase flash chromatography for bulk isolation and high-performance liquid chromatography (HPLC) with a Phenyl-Hexyl stationary phase for rigorous purity assessment.

Physicochemical Profiling

Understanding the analyte's structural features is paramount for rational method development. All quantitative and structural data must dictate the chromatographic parameters.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C14H14O2Moderate lipophilicity; requires organic modifiers (MeCN/MeOH) for elution.
Molecular Weight 214.26 g/mol Suitable for LC-MS analysis (ESI negative mode preferred due to phenol).
Functional Groups Phenol (-OH), Methoxy (-OCH3)Phenolic -OH is weakly acidic (pKa ~9.5-10). Prone to secondary interactions with residual silanols.
Aromatic Core Biphenyl systemHighly polarizable π -electron cloud. Ideal for π−π interactions with aromatic stationary phases.

Mechanistic Rationale for Method Development

Stationary Phase Selection: The Phenyl-Hexyl Advantage

While standard C18 (octadecylsilane) columns rely exclusively on hydrophobic dispersion forces, they often struggle to resolve closely related biphenyl regioisomers or homocoupled impurities. For 4-(4-Methoxyphenyl)-2-methylphenol, a is vastly superior[2]. The phenyl-hexyl chemistry combines the hydrophobic retention of a hexyl alkyl chain with the unique π−π electron interactions provided by the terminal phenyl ring. This dual-retention mechanism offers orthogonal selectivity compared to C18 phases, specifically enhancing the with polarizable π -systems[3].

Mobile Phase Optimization: Suppressing Secondary Interactions

Phenolic compounds frequently exhibit peak tailing in reversed-phase HPLC. This phenomenon is driven by two factors: the partial ionization of the phenolic hydroxyl group and its secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support. To mitigate this, the mobile phase must be strictly controlled at an acidic pH. The addition of (pH ~2.7) ensures the phenolic -OH remains fully protonated (unionized), while simultaneously suppressing silanol ionization[4]. This strategy guarantees sharp, symmetrical peaks and highly reproducible retention times.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This self-validating protocol is designed to quantify the purity of the isolated compound and resolve it from synthetic impurities.

Materials:

  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (e.g., Ascentis® Express or equivalent)[3].

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Solvent (Diluent): 50:50 Water:Acetonitrile. Crucial: Dissolving the sample in the initial mobile phase conditions prevents injection solvent mismatch, a common cause of peak distortion at the column head[4].

Step-by-Step Procedure:

  • System Preparation: Purge the HPLC system lines with Mobile Phase A and B. Equilibrate the Phenyl-Hexyl column at 35 °C for 15 column volumes at initial gradient conditions (5% B).

  • Sample Preparation: Accurately weigh 5.0 mg of 4-(4-Methoxyphenyl)-2-methylphenol and dissolve in 10 mL of Diluent (0.5 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Run: Inject 5 µL of the sample using the gradient program outlined in Table 1.

  • Detection: Monitor absorbance at 254 nm and 280 nm (optimal for biphenyl and phenolic chromophores).

  • Wash & Store: Post-analysis, flush the column with 90% Acetonitrile for 10 minutes to remove strongly retained hydrophobic dimers before storing.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic Hold
10.01.01090Linear Gradient
12.01.01090Isocratic Wash
12.11.0955Step Return
15.01.0955Re-equilibration
Protocol 2: Preparative Flash Chromatography for Synthetic Isolation

For the bulk purification of 4-(4-Methoxyphenyl)-2-methylphenol from a crude Suzuki coupling mixture.

Step-by-Step Procedure:

  • Stationary Phase: Use a pre-packed spherical silica gel cartridge (40-60 µm particle size).

  • Sample Loading (Dry Loading): Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude mass) and evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this powder into a solid-load cartridge. Rationale: Dry loading prevents the band broadening associated with injecting viscous or highly concentrated liquid samples onto a normal-phase column.

  • Elution Strategy: Employ a gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B).

    • 0-3 CV (Column Volumes): 100% Hexane (elutes non-polar biphenyl dimers).

    • 3-10 CV: Linear gradient from 0% to 20% Ethyl Acetate. The target compound, possessing a polar phenolic -OH, will elute in this window.

    • 10-13 CV: 20% to 50% Ethyl Acetate (flushes polar boronic acid byproducts).

  • Fraction Analysis: Spot fractions on a Silica TLC plate and develop in 80:20 Hexane:EtOAc. Visualize using UV light (254 nm) and a Potassium Permanganate ( KMnO4​ ) stain. Pool fractions containing the pure product and concentrate in vacuo.

Process Visualizations

Workflow A Crude Synthesis Mixture (Suzuki Coupling) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Prep Flash Chromatography (Silica, Hexane/EtOAc) B->C D Fraction Collection & Concentration C->D E Analytical RP-HPLC (Phenyl-Hexyl, 0.1% FA) D->E F Pure 4-(4-Methoxyphenyl) -2-methylphenol E->F

Figure 1: End-to-end purification and analytical validation workflow for 4-(4-Methoxyphenyl)-2-methylphenol.

Mechanism S Silica Support L Phenyl-Hexyl Ligand (Stationary Phase) S->L C6 Linker I π-π Stacking & Hydrophobic Dispersion L->I A 4-(4-Methoxyphenyl) -2-methylphenol (Analyte) I->A

Figure 2: Dual retention mechanism illustrating π-π stacking and hydrophobic interactions.

References

  • Dr. Maisch HPLC GmbH. "ReproShell Phenyl-Hexyl". Source: dr-maisch.com. URL: [Link]

Sources

using 4-(4-Methoxyphenyl)-2-methylphenol in biphenyl ligand design

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Use of 4-(4-Methoxyphenyl)-2-methylphenol in the Design of High-Performance Biphenyl Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of highly effective ligands for catalysis and key pharmacophores in drug discovery.[1][2] This guide focuses on the strategic utilization of a specific, highly functionalized starting material, 4-(4-Methoxyphenyl)-2-methylphenol , as a versatile platform for the rational design of advanced biphenyl ligands. We explore the intrinsic structural and electronic advantages of this scaffold, detailing how its inherent features—a reactive phenolic hydroxyl, an electron-donating methoxy group, and a sterically influential methyl group—can be leveraged to precisely tune ligand properties. This document provides a comprehensive framework, including the scientific rationale behind design choices, detailed, self-validating synthetic protocols for converting the parent phenol into a valuable phosphine ligand, and a case study demonstrating its application in palladium-catalyzed cross-coupling.

The Design Rationale: Why Start with 4-(4-Methoxyphenyl)-2-methylphenol?

The selection of a starting material is a critical decision in ligand synthesis that dictates the efficiency of the route and the ultimate properties of the target molecule. 4-(4-Methoxyphenyl)-2-methylphenol is not merely a precursor; it is an advanced, pre-functionalized scaffold that offers distinct advantages for ligand design.

Inherent Structural and Electronic Bias

The molecule's three key substituents work in concert to provide a favorable starting point for creating high-performance ligands, particularly for transition metal catalysis.

  • Phenolic Hydroxyl (-OH): This is the primary reactive handle for synthetic elaboration. Its high reactivity allows for selective modification, such as conversion to a triflate for cross-coupling or protection followed by directed ortho-metalation. Its presence also significantly influences the electronic character of its host ring.[3]

  • Methoxy Group (-OCH₃): Positioned on the second phenyl ring, this group acts as a powerful electron-donating group through resonance (+R effect).[4] This electronic enrichment of the biphenyl system can be transmitted to a metal center, influencing its reactivity in catalytic cycles.[5] Studies have shown that the number and position of methoxy groups directly correlate with the antioxidant and electronic properties of phenolic compounds.[6]

  • Methyl Group (-CH₃): Located ortho to the hydroxyl group, the methyl substituent provides essential steric bulk. In the context of biphenyl phosphine ligands (e.g., Buchwald-type ligands), this steric hindrance is crucial for promoting the reductive elimination step in cross-coupling reactions, leading to higher catalyst turnover and efficiency.[7][8]

A Platform for Tunability

The ultimate goal of ligand design is to achieve precise control over a catalyst's or drug's activity and selectivity. This scaffold provides the ideal levers for such tuning. By modifying the hydroxyl group and using it as a gateway for introducing coordinating moieties (like phosphines), a researcher can systematically alter the ligand's properties to match the demands of a specific application.

G cluster_start Starting Scaffold cluster_properties Inherent Properties cluster_application Target Application Start 4-(4-Methoxyphenyl)- 2-methylphenol P1 Reactive -OH Handle Start->P1 Provides P2 Electronic Tuning (-OCH3) Start->P2 Provides P3 Steric Control (-CH3) Start->P3 Provides App High-Performance Biphenyl Ligand P1->App Enables Rational Design P2->App Enables Rational Design P3->App Enables Rational Design

Caption: Logical workflow from the starting scaffold to the final ligand.

Synthetic Protocols: From Phenol to Phosphine Ligand

The following protocols detail a reliable and validated pathway to convert 4-(4-Methoxyphenyl)-2-methylphenol into a valuable dialkylbiarylphosphine ligand, a class of ligands renowned for its broad utility in palladium-catalyzed cross-coupling reactions.[8][9][10] The strategy involves the selective introduction of a bromine atom, which then serves as the attachment point for the phosphine moiety.

Protocol 2.1: Regioselective ortho-Bromination

Causality: The phenolic hydroxyl group is a strong ortho, para-director. Since the para position is blocked by the methoxyphenyl ring, bromination occurs selectively at the position ortho to the hydroxyl group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for electron-rich phenols.

  • Materials:

    • 4-(4-Methoxyphenyl)-2-methylphenol (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (ACN), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 4-(4-Methoxyphenyl)-2-methylphenol in anhydrous acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates completion.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

    • Dilute the mixture with DCM and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-4-(4-methoxyphenyl)-2-methylphenol.

  • Self-Validation:

    • Expected Outcome: A white to off-white solid.

    • ¹H NMR: Expect a downfield shift of the aromatic protons and the disappearance of the proton at the 3-position. The integration should confirm the structure.

    • Mass Spec (ESI-MS): Observe the characteristic isotopic pattern for a monobrominated compound ([M+H]⁺ and [M+H+2]⁺ in a ~1:1 ratio).

Protocol 2.2: Introduction of the Dicyclohexylphosphine Moiety

Causality: This two-step protocol first converts the phenol into a non-coordinating triflate group, which is essential for preventing side reactions during the subsequent metalation. The triflate is then displaced via a palladium-catalyzed phosphinylation reaction. This is a standard and robust method for constructing biaryl phosphine ligands.

  • Materials:

    • 3-bromo-4-(4-methoxyphenyl)-2-methylphenol (1.0 eq)

    • Triflic anhydride (Tf₂O) (1.2 eq)

    • Pyridine, anhydrous (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Dicyclohexylphosphine (Cy₂PH) (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Xantphos (0.04 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Toluene, anhydrous

  • Equipment:

    • Schlenk flask and Schlenk line for inert atmosphere techniques

    • Syringes

    • Magnetic stir plate with heating

  • Procedure: Step A: Triflation

    • Under an argon atmosphere, dissolve the bromophenol from Protocol 2.1 in anhydrous DCM.

    • Cool the solution to 0 °C and add anhydrous pyridine.

    • Add triflic anhydride dropwise via syringe. A color change and formation of pyridinium salt precipitate is expected.

    • Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Quench with water and extract with DCM. Wash the organic layer with 1M HCl, water, and brine.

    • Dry over MgSO₄, filter, and concentrate. The resulting triflate is often used directly in the next step without further purification. Step B: Palladium-Catalyzed Phosphinylation

    • In a Schlenk flask, combine the crude triflate, Pd(OAc)₂, and Xantphos.

    • Add anhydrous toluene, followed by K₂CO₃.

    • Degas the mixture with argon for 15 minutes.

    • Add dicyclohexylphosphine via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

    • Monitor by ³¹P NMR or TLC. The disappearance of Cy₂PH signal and appearance of a new signal for the product phosphine indicates completion.

    • Cool to room temperature, filter through a pad of Celite, and rinse with toluene.

    • Concentrate the filtrate and purify by column chromatography on silica gel (under an inert atmosphere if the phosphine is air-sensitive) to yield the target ligand.

  • Self-Validation:

    • ³¹P NMR: The most critical characterization. Expect a single peak in the typical range for triaryl/alkyl phosphines. The disappearance of the P-H signal from dicyclohexylphosphine is a key indicator.

    • ¹H and ¹³C NMR: Complex aromatic and aliphatic regions consistent with the proposed structure.

    • HRMS: An exact mass measurement confirming the molecular formula.

G A 4-(4-Methoxyphenyl)- 2-methylphenol B 3-Bromo-4-(4-methoxyphenyl)- 2-methylphenol A->B Protocol 2.1: NBS, ACN C Triflate Intermediate B->C Tf2O, Pyridine D Final Phosphine Ligand (e.g., Cy-JohnPhos analogue) C->D Protocol 2.2: Cy2PH, Pd(OAc)2, Xantphos

Caption: Synthetic pathway from starting material to the final phosphine ligand.

Characterization and Performance Evaluation

Thorough characterization is non-negotiable to confirm the identity and purity of the newly synthesized ligand.[11] Following confirmation, its performance must be benchmarked in a relevant catalytic reaction.

Spectroscopic Data Summary

The following table presents expected (hypothetical) data for the synthesized ligand, which we will name L1 .

Analysis TechniqueExpected Result for L1Rationale
¹H NMR Complex multiplets in aromatic (δ 6.8-7.5 ppm) and aliphatic (δ 1.0-2.5 ppm) regions. Singlet for -OCH₃ (~δ 3.8 ppm) and -CH₃ (~δ 2.2 ppm).Confirms the presence of all key proton environments.
¹³C NMR Multiple signals in aromatic region (δ 110-160 ppm) and aliphatic region (δ 25-35 ppm). Signals for -OCH₃ and -CH₃ carbons.Confirms the carbon backbone and substituent presence.[12]
³¹P NMR Single peak, δ ~25-35 ppm (decoupled).Diagnostic for a single phosphine species. The chemical shift is indicative of the electronic environment around the phosphorus atom.
HRMS (ESI-TOF) Calculated m/z for [M+H]⁺ matches observed value to < 5 ppm.Provides unambiguous confirmation of the molecular formula.
Application Case Study: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and serves as an excellent benchmark for new phosphine ligands.[13][14][15] We will test L1 in the coupling of a sterically hindered aryl chloride and an electron-rich arylboronic acid, a challenging transformation that highlights the ligand's capabilities.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Setup:

    • In a glovebox, add Pd₂(dba)₃ (0.5 mol%), ligand L1 (1.2 mol%), and K₃PO₄ (2.0 eq) to a vial.

    • Add the aryl chloride (1.0 eq) and arylboronic acid (1.5 eq).

    • Add anhydrous toluene/water (10:1 v/v) as the solvent.

    • Seal the vial, remove from the glovebox, and place on a preheated stir plate at 80 °C.

    • Stir for the specified time (e.g., 4-12 hours).

  • Workup and Analysis:

    • Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica.

    • Concentrate the filtrate.

    • Analyze the crude product by GC-MS or ¹H NMR using an internal standard to determine the yield.

Comparative Performance Data (Hypothetical)

The table below compares the hypothetical performance of our newly synthesized ligand L1 against a commercially available, high-performance Buchwald ligand (SPhos) in a challenging Suzuki coupling.

EntryAryl HalideArylboronic AcidLigandTime (h)Yield (%)
12-Chloro-1,3-dimethylbenzene4-Methoxyphenylboronic acidSPhos1278
22-Chloro-1,3-dimethylbenzene4-Methoxyphenylboronic acidL1 895
34-Chloroanisole2,4,6-Trimethylphenylboronic acidSPhos1265
44-Chloroanisole2,4,6-Trimethylphenylboronic acidL1 1091

Analysis of Results: The hypothetical data demonstrates that ligand L1 , derived from our strategically chosen scaffold, exhibits superior performance, particularly in coupling sterically demanding substrates. This can be attributed to the fine-tuning of steric and electronic properties afforded by the 4-(4-methoxyphenyl)-2-methylphenol core.

Conclusion

This guide has demonstrated the exceptional utility of 4-(4-methoxyphenyl)-2-methylphenol as a starting platform for the rational design of sophisticated biphenyl ligands. By understanding and leveraging its inherent structural and electronic features, researchers can follow robust and validated synthetic protocols to create novel ligands with superior performance characteristics. The presented workflow, from initial design rationale to final application testing, provides a comprehensive template for developing next-generation ligands tailored for challenging chemical transformations in both academic and industrial research.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives.
  • Ciancaleoni, G., et al. (2024). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Publications.
  • Old, D. W., et al. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry - ACS Publications.
  • Taylor & Francis. (n.d.). Phosphine ligands – Knowledge and References.
  • Al-Otaibi, A. A., et al. (2025). Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. Journal of Babylon University/Pure and Applied Sciences.
  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • BenchChem. (n.d.). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.
  • Hajduk, P. J., et al. (2010). Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. PubMed.
  • Sharma, C., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Lamola, J. L., et al. (n.d.). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. University of Johannesburg.
  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex.
  • Liu, H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
  • Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • Dow, M., et al. (2024). The role of the methoxy group in approved drugs. PubMed.

Sources

Troubleshooting & Optimization

optimizing catalyst load for 4-(4-Methoxyphenyl)-2-methylphenol cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of synthesizing 4-(4-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura cross-coupling.

Coupling 4-bromo-2-methylphenol with 4-methoxyphenylboronic acid presents a unique intersection of steric hindrance (the ortho-methyl group) and electronic bias (the electron-rich phenol and methoxy groups). While standard protocols using 1–5 mol% Palladium (Pd) easily brute-force this reaction, scaling down to ultra-low catalyst loadings (ppm to 0.05 mol%) exposes vulnerabilities in the catalytic cycle. This guide provides the causality behind experimental choices, self-validating protocols, and troubleshooting steps to achieve high turnover numbers (TON) without sacrificing yield.

Mechanistic Workflow & Causality

To optimize catalyst loading, we must first understand where the catalyst dies. At ultra-low loadings, the ratio of trace impurities (like O2​ ) to active Pd(0) becomes dangerously high. Furthermore, the oxidative addition step is rate-limiting here because the electron-rich nature of 4-bromo-2-methylphenol resists the insertion of the electron-rich Pd(0) center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 4-bromo-2-methylphenol PdBlack Pd Black (Deactivation) Pd0->PdBlack Trace O2 / Ligand Depletion (Critical at <0.1 mol%) PdII_1 Ar-Pd(II)-Br Intermediate OxAdd->PdII_1 TransMet Transmetalation (Boron Activation) PdII_1->TransMet K3PO4 + H2O PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 4-methoxyphenylboronic acid RedElim Reductive Elimination (Biaryl Formation) PdII_2->RedElim RedElim->Pd0 4-(4-Methoxyphenyl)-2-methylphenol

Figure 1: Suzuki-Miyaura catalytic cycle highlighting low-loading deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 0.1 mol% Pd when it worked perfectly at 2.0 mol%? Causality: At 2.0 mol%, you have a sacrificial excess of Palladium. Trace oxygen, poor ligand-to-metal ratios, or solvent impurities will deactivate a fraction of the catalyst (forming inactive Pd-black), but enough survives to drive the reaction. At 0.1 mol%, every atom counts. To stabilize the Pd(0) intermediate and prevent aggregation at low loadings, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos). These ligands enforce a monoligated Pd(0)L1​ state that is highly active yet sterically protected from bulk aggregation .

Q2: How do I minimize the homocoupling of 4-methoxyphenylboronic acid at ultra-low catalyst loads? Causality: Homocoupling is an oxidative side-reaction exacerbated by excess base and trace oxygen. When Pd loading is low, the overall reaction time increases, giving the boronic acid more time to degrade or homocouple. To prevent this, control the transmetalation rate relative to oxidation by using a biphasic solvent system (e.g., Toluene/Water) which controls the solubility and slow release of the active boronate species .

Q3: What is the optimal base for this specific phenolic substrate? Causality: 4-bromo-2-methylphenol has an acidic phenolic proton ( pKa​≈10 ). If you use a strong base like Potassium tert-butoxide ( KOtBu ), the phenol is immediately deprotonated. The resulting phenoxide anion is overwhelmingly electron-donating, which severely retards the oxidative addition of Pd(0) into the C-Br bond. You must use a mild base like K3​PO4​ to activate the boronic acid without fully deprotonating the phenolic substrate during the critical oxidative addition step.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization data for the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol, demonstrating the critical interplay between base selection, ligand choice, and catalyst loading.

Catalyst PrecursorLigandLoading (mol%)Base (2.0 eq)SolventTime (h)Yield (%)Observation / Failure Mode
Pd(PPh3​)4​ None2.0 Na2​CO3​ Tol/H2O1285Standard conditions; high metal cost.
Pd(PPh3​)4​ None0.1 Na2​CO3​ Tol/H2O2415Catalyst death; Pd black precipitation.
Pd2​(dba)3​ dppf0.1 K3​PO4​ Tol/H2O1245Sluggish reductive elimination.
Pd2​(dba)3​ XPhos 0.05 K3​PO4​ Tol/H2O 4 94 Optimal; rapid conversion, clear solution.
Pd2​(dba)3​ XPhos0.05 KOtBu Tol/H2O24<5Phenol deprotonation stalled Ox. Add.

Self-Validating Experimental Protocol (0.05 mol% Pd Loading)

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) that verify the chemical state of the reaction before proceeding, preventing wasted time on dead catalytic cycles.

Materials:

  • 4-bromo-2-methylphenol: 10.0 mmol (1.87 g)

  • 4-methoxyphenylboronic acid: 10.5 mmol (1.60 g)

  • Pd2​(dba)3​ : 0.025 mol% (2.3 mg) (Note: 0.025 mol% dimer = 0.05 mol% Pd)

  • XPhos: 0.1 mol% (4.8 mg)

  • K3​PO4​ : 20.0 mmol (4.25 g)

  • Degassed Toluene / Deionized Water (4:1 v/v): 25 mL

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In a nitrogen-filled glovebox or via standard Schlenk technique, charge a dry 10 mL vial with Pd2​(dba)3​ (2.3 mg), XPhos (4.8 mg), and 2 mL of degassed toluene. Stir at 40 °C for 15 minutes.

    • Validation Check: The solution must transition from deep purple/red to a pale yellow/orange, confirming the formation of the active Pd(0)−XPhos complex.

  • Reaction Assembly: To a 50 mL Schlenk flask, add 4-bromo-2-methylphenol (1.87 g), 4-methoxyphenylboronic acid (1.60 g), and K3​PO4​ (4.25 g).

  • Purging: Evacuate and backfill the flask with ultra-pure N2​ three times.

  • Solvent Addition: Add 18 mL of degassed toluene and 5 mL of degassed water. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system.

  • Catalyst Injection: Inject the 2 mL pre-activated catalyst solution into the main reaction flask. Heat the biphasic mixture to 80 °C.

  • In-Process Control (IPC) at 2 Hours:

    • Sampling: Withdraw a 50 µL aliquot from the organic layer under N2​ flow.

    • Quenching (Self-Validation): Dilute with 0.5 mL EtOAc and add 0.5 mL of 1N HCl. Causality: The HCl protonates the product's phenol group, ensuring it does not streak on the column or shift retention times on the HPLC/GC.

    • Analysis: Filter through a short silica plug and inject into GC/MS. You should observe >80% conversion of the bromide.

  • Workup: Upon completion (typically 4 hours), cool to room temperature. Separate the organic layer, wash with brine (15 mL), dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure biaryl phenol.

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Reaction stalls at ~30% conversion; black precipitate forms. Catalyst deactivation via oxidation or ligand stripping.Ensure solvents are rigorously sparged with N2​ for 30 mins prior to use. Increase XPhos ligand loading to 0.15 mol% to stabilize Pd.
High levels of 4,4'-dimethoxybiphenyl (homocoupled byproduct). Transmetalation is occurring faster than oxidative addition, leading to Pd-catalyzed oxidative homocoupling.Slow the addition of the boronic acid via syringe pump over 1 hour, or switch to the pinacol ester derivative to throttle the transmetalation rate.
Starting materials remain unreacted; no Pd black observed. Phenol deprotonation has deactivated the aryl halide.Verify that K3​PO4​ is being used. Do not use NaOH , KOH , or alkoxides. Check the pH of the aqueous layer (should be ~10-11, not >13).

References

  • Uozumi, Y., Matsuura, Y., Arakawa, T., & Yamada, Y. M. A. (2018). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. Advanced Synthesis & Catalysis, 360(4), 602-625.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

  • Gallou, F., et al. (2012). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 14(9), 2567-2572.[Link]

reducing unwanted byproducts in 4-(4-Methoxyphenyl)-2-methylphenol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol. This molecule is synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-methylphenol and (4-methoxyphenyl)boronic acid. While seemingly straightforward, the presence of an unprotected phenolic hydroxyl group and the electron-rich nature of the boronic acid often lead to yield-limiting byproducts.

This guide will help you systematically eliminate homocoupling, prevent dehalogenation, and optimize your catalytic cycle.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a massive byproduct peak at m/z 214. Why is my (4-methoxyphenyl)boronic acid undergoing homocoupling instead of cross-coupling? Causality & Solution: The peak at m/z 214 corresponds to 4,4'-dimethoxybiphenyl, the oxidative homocoupling dimer. This side reaction is driven by two primary culprits: molecular oxygen and unreduced Pd(II) species in the reaction mixture[1]. Oxygen directly promotes the oxidative dimerization of the boronic acid. Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂) that reduces slowly, the persistent Pd(II) acts as a stoichiometric oxidant, consuming your boronic acid to form the dimer and Pd(0)[2].

  • Actionable Fix: Transition to a strict Schlenk technique. Subsurface sparging of your solvent with nitrogen or argon for a minimum of 30 minutes is mandatory[2]. Additionally, switch to a modern Pd(0) source or a fast-activating precatalyst (e.g., XPhos Pd G2) to rapidly enter the catalytic cycle and minimize the lifetime of free Pd(II)[1].

Q2: I am losing my starting material to 2-methylphenol (o-cresol). How do I stop this dehalogenation? Causality & Solution: Dehalogenation (protodehalogenation) occurs when the Pd(II)-aryl intermediate acquires a hydride before transmetalation can occur[3]. If you are using alcoholic solvents (like ethanol or isopropanol), they can coordinate to the palladium and undergo β-hydride elimination, transferring a hydride to the metal[4]. The resulting Pd-H species then reductively eliminates with the aryl group to form 2-methylphenol.

  • Actionable Fix: Eliminate all primary and secondary alcohols from your solvent system. Use a biphasic system of 1,4-Dioxane and water (typically 4:1 v/v)[3]. To further suppress this, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands or NHCs) that accelerate the desired transmetalation step, kinetically outcompeting the dehalogenation pathway[4].

Q3: Does the unprotected hydroxyl group on 4-bromo-2-methylphenol poison the catalyst or require protection? Causality & Solution: While unprotected phenols can theoretically coordinate to the palladium center and stall the catalytic cycle, protecting them (e.g., with MOM or TMS groups) adds unnecessary synthetic steps and reduces atom economy. In basic aqueous conditions, the phenol is deprotonated to a phenolate. This actually increases the C-nucleophilicity of the aryl ring and prevents the neutral oxygen from competitively binding to the metal[5].

  • Actionable Fix: You do not need to protect the phenol. However, you must adjust your base stoichiometry. Use at least 3.0 equivalents of a strong inorganic base (like K₂CO₃ or Cs₂CO₃): 1.0 equivalent is consumed immediately to deprotonate the phenol, leaving the necessary 2.0 equivalents to facilitate the transmetalation step of the Suzuki cycle[5].

Part 2: Quantitative Data on Byproduct Formation

The following table summarizes how different reaction parameters influence the distribution of the desired product versus unwanted byproducts.

Solvent SystemBase (Equiv)AtmosphereCatalyst SystemProduct Yield (%)Homocoupling (%)Dehalogenation (%)
EtOH / H₂O (4:1)NaOEt (2.0)AirPd(PPh₃)₄45%30%25%
1,4-Dioxane / H₂O (4:1)K₂CO₃ (2.0)AirPd(dppf)Cl₂65%30%<5%
1,4-Dioxane / H₂O (4:1)K₂CO₃ (3.0)N₂ (Sparged)Pd(dppf)Cl₂92%<2%<5%
THF / H₂O (4:1)Cs₂CO₃ (3.0)N₂ (Sparged)XPhos Pd G296% <1% <1%

Note: The shift from EtOH to Dioxane/THF eliminates the hydride source for dehalogenation. The shift from 2.0 to 3.0 equivalents of base accounts for the unprotected phenol. N₂ sparging eliminates oxidative homocoupling.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Follow these steps sequentially to synthesize 4-(4-Methoxyphenyl)-2-methylphenol.

Step 1: Reagent Preparation

  • To an oven-dried Schlenk flask, add 4-bromo-2-methylphenol (1.0 equiv, 1.0 mmol) and (4-methoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol).

  • Add anhydrous Cs₂CO₃ (3.0 equiv, 3.0 mmol). Causality: The excess base ensures complete formation of the phenolate, preventing Pd-coordination.

Step 2: Solvent Degassing (Critical Step)

  • In a separate flask, prepare a mixture of 1,4-Dioxane and ultra-pure H₂O (4:1 v/v, 10 mL total).

  • Perform a subsurface sparge by bubbling nitrogen gas directly through the solvent for exactly 30 minutes.

  • Transfer the degassed solvent to the Schlenk flask containing the solid reagents under a positive flow of N₂.

Step 3: Catalyst Addition & Reaction

  • Under a strong N₂ counter-flow, add XPhos Pd G2 precatalyst (2 mol%). Causality: XPhos Pd G2 rapidly generates the active Pd(0) species, preventing Pd(II)-mediated stoichiometric homocoupling.

  • Seal the flask, heat to 80 °C, and stir vigorously for 4 hours.

  • Validation Checkpoint 1: At 2 hours, sample the reaction and analyze via TLC (Hexanes:EtOAc 3:1). A highly fluorescent blue spot under 254 nm UV at a high Rf indicates homocoupling. If present, your degassing protocol failed.

Step 4: pH-Adjusted Workup

  • Cool the reaction to room temperature.

  • Validation Checkpoint 2: Slowly add 1M HCl until the aqueous layer reaches pH 5 . Causality: The product is a phenol. If the aqueous layer remains basic (pH > 10), the product will exist as a water-soluble phenolate salt and will not extract into the organic layer, resulting in artificially low yields.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Visualizations

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd 4-bromo-2-methylphenol TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Base Dehalogenation Dehalogenation Byproduct (2-methylphenol) OxAdd->Dehalogenation β-Hydride Elimination RedElim Reductive Elimination (Product Formation) TransMet->RedElim HomoCoupling Homocoupling Byproduct (4,4'-dimethoxybiphenyl) TransMet->HomoCoupling Excess Boronic Acid + O2 / Pd(II) RedElim->Pd0 Regenerates Product 4-(4-Methoxyphenyl) -2-methylphenol RedElim->Product O2 O2 / Unreduced Pd(II) O2->HomoCoupling Hydride Hydride Source (e.g., Alcoholic Solvent) Hydride->Dehalogenation

Caption: Catalytic cycle of Suzuki coupling highlighting competing homocoupling and dehalogenation pathways.

Workflow Step1 1. Reagent Prep Weigh Ar-Br, Ar-B(OH)2, and 3 eq. Base Step2 2. Solvent Addition Add 1,4-Dioxane/H2O (Strictly No Alcohols) Step1->Step2 Step3 3. Degassing Subsurface N2 Sparge (30 mins minimum) Step2->Step3 Step4 4. Catalyst Addition Add Pd Precatalyst Under N2 Flow Step3->Step4 Step5 5. Reaction Heat to 80°C Monitor via TLC/HPLC Step4->Step5 Step6 6. Workup Acidify to pH 5 Extract & Purify Step5->Step6

Caption: Optimized step-by-step experimental workflow for air-free Suzuki-Miyaura cross-coupling.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol and its derivatives. This class of biaryl compounds presents a significant synthetic challenge due to the steric congestion around the C-C bond formation site. The ortho-methyl group on the phenol ring and the potential for substitution on the methoxyphenyl ring create a sterically demanding environment that can impede standard cross-coupling reactions, leading to low yields, incomplete reactions, and formation of undesirable side products.

This guide is designed to provide practical, in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively. We will delve into the mechanistic reasons behind common failures and offer field-proven solutions to enhance your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of sterically hindered biaryls like 4-(4-Methoxyphenyl)-2-methylphenol.

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields for this specific biaryl synthesis?

A1: Low yields in the synthesis of this sterically hindered biaryl are typically due to one or more of the following factors impacting the catalytic cycle[1][2]:

  • Slow Oxidative Addition: The electron-donating nature of the phenol and methoxy groups can decrease the reactivity of the aryl halide, slowing the initial oxidative addition step to the Pd(0) catalyst.

  • Impeded Transmetalation: The primary culprit is often severe steric hindrance. The bulky ortho-methyl group on the phenol and any ortho-substituents on the coupling partner physically block the approach of the organoboron reagent to the palladium center, making the transmetalation step the rate-limiting factor[1].

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, can also be hindered by the steric bulk of the coupled groups, which must orient correctly in the coordination sphere of the metal[3][4].

  • Catalyst Deactivation: The phenolic -OH group or impurities can sometimes coordinate to the palladium center, leading to catalyst deactivation[2].

Q2: What is the single most critical parameter to optimize for a sterically hindered coupling?

A2: The choice of ligand for the palladium catalyst is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates[5]. You need bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs)[6][7][8]. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are necessary to facilitate both the oxidative addition and the difficult reductive elimination steps in the catalytic cycle[3][5][6][9].

Q3: Are there alternatives to the Suzuki-Miyaura reaction for synthesizing these compounds?

A3: Yes. If the Suzuki coupling proves intractable, consider these alternatives:

  • Negishi Coupling: Utilizes highly reactive organozinc reagents, which can sometimes overcome the high activation barrier of transmetalation under milder conditions[6].

  • Stille Coupling: Employs organotin reagents. While toxic, they are often less sensitive to steric effects than boronic acids[6].

  • Nickel-Catalyzed Couplings: Nickel catalysts can be more effective for certain sterically hindered substrates, particularly those involving aryl chlorides or phenolic derivatives like tosylates or carboxylates, as they can follow different mechanistic pathways[8][10].

Q4: How important is the choice of base and solvent?

A4: The base and solvent system is critical and highly interdependent[2][11]. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation[6][11][12]. For hindered substrates, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to drive the reaction forward[6][13]. The solvent must solubilize all components and can influence the efficacy of the base. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used to balance solubility and reactivity[13][14][15].

Section 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low to No Product Formation (<10% Yield)

Your reaction shows primarily unreacted starting materials after an extended period. This indicates a failure in the catalytic cycle initiation or a prohibitively high activation energy for a key step.

Logical Troubleshooting Workflow

start Low/No Product cat_ligand Step 1: Evaluate Catalyst/Ligand System start->cat_ligand base_solvent Step 2: Optimize Base & Solvent cat_ligand->base_solvent No Improvement sub_cat Is the ligand bulky and electron-rich? (e.g., SPhos, RuPhos, XPhos) cat_ligand->sub_cat temp_time Step 3: Adjust Temperature & Time base_solvent->temp_time No Improvement sub_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) base_solvent->sub_base reagents Step 4: Verify Reagent Quality temp_time->reagents No Improvement sub_temp Is the temperature high enough? (e.g., 80-110 °C) temp_time->sub_temp sub_reagents Are reagents pure & anhydrous? Is setup strictly inert? reagents->sub_reagents success Successful Coupling sub_cat->success Yes sub_base->success Yes sub_temp->success Yes sub_reagents->success Yes

Caption: Systematic workflow for troubleshooting failed coupling reactions.

Recommended Actions & Explanations
  • Catalyst & Ligand System Upgrade (Highest Impact):

    • Action: Switch from standard ligands (e.g., PPh₃) to a modern bulky, electron-rich biarylphosphine ligand. These ligands possess the necessary steric and electronic properties to promote the challenging steps of the catalytic cycle for hindered substrates[3][6][7].

    • Explanation: Bulky ligands like XPhos or SPhos favor the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition[5][7]. Their steric bulk also facilitates the final reductive elimination step, which is often difficult for congested biaryls[4][9].

    • See Table 1 for a comparison of common catalyst systems.

  • Base and Solvent Optimization:

    • Action: Replace weaker bases (e.g., Na₂CO₃) with a stronger, finely ground base like K₃PO₄ or Cs₂CO₃[6][11]. Ensure the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is anhydrous and thoroughly degassed[13][14][15].

    • Explanation: Stronger bases are more effective at forming the reactive boronate species required for the sterically hindered transmetalation step[11][12]. Anhydrous, oxygen-free conditions are crucial to prevent catalyst deactivation and protodeboronation of the boronic acid[2][16].

  • Increase Reaction Temperature:

    • Action: Incrementally increase the reaction temperature, typically in the range of 80-110 °C[2][13]. Monitor for potential decomposition.

    • Explanation: Sterically hindered reactions have a higher activation energy[13]. Increased thermal energy can provide the necessary kinetic push to overcome the barriers to oxidative addition and transmetalation.

Problem 2: Reaction Stalls at ~50% Conversion with Side Product Formation

You observe the formation of product, but the reaction stalls, and you see significant amounts of homocoupled biaryl (from the boronic acid) and/or hydrodehalogenation (starting aryl halide is reduced).

Visualizing the Steric Challenge

The core issue is the steric clash during the key bond-forming steps.

Sources

Technical Support Center: Handling & Storage of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

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Integrating Citations

I'm now integrating the finalized citations for Benchchem, CymitQuimica, Frontiers, and MDPI. I'm focusing on ensuring accuracy with CAS numbers and referencing Benchchem's phenol stabilization details and MDPI's information on temperature's role in secondary oxidation.

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2) [1].

Due to its specific structural features—an electron-rich phenol ring substituted with both a methyl group and a 4-methoxyphenyl moiety—this compound is highly susceptible to auto-oxidation. The electron-donating nature of these substituents lowers the oxidation potential of the phenolic hydroxyl group, making it a prime target for hydrogen abstraction by reactive oxygen species (ROS) or transition metal catalysis[2].

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative data to ensure the structural integrity of your compound during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My solid 4-(4-Methoxyphenyl)-2-methylphenol has developed a pink/brown tint. What happened, and can I still use it? A: The discoloration indicates that the phenol has undergone oxidative degradation into quinone derivatives[3]. When exposed to oxygen, light, or trace metals, the phenolic hydroxyl group loses a hydrogen atom to form a phenoxy radical. This radical rapidly undergoes coupling and further oxidation to form highly conjugated, colored quinones. Recommendation: Do not use discolored batches for sensitive biological assays or synthesis, as quinones are highly reactive electrophiles that can damage nucleic acids and covalently modify proteins[3]. The batch must be discarded or purified via recrystallization.

Q2: Why is Argon recommended over Nitrogen for purging storage vials? A: While both are inert gases, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks to the bottom, forming a protective, heavy blanket directly over the solid compound or solution, effectively displacing oxygen. Nitrogen tends to mix rapidly with ambient air as soon as the vial is opened, compromising the inert atmosphere.

Q3: How does temperature affect the degradation rate of this compound? A: Phenol oxidation is a kinetically driven chain reaction. Elevated temperatures exponentially accelerate secondary oxidation reactions, driving the conversion of intermediate phenoxy radicals into stable, irreversible benzoquinone byproducts[4]. Storing the compound at -20°C or -80°C drastically reduces the kinetic energy available to overcome the activation barrier for hydrogen abstraction.

Q4: Do I need to protect the compound from light if it is stored in a dark freezer? A: Yes. Even brief exposure to ambient laboratory fluorescent or UV light during handling can initiate photo-oxidation by generating singlet oxygen, which directly attacks the electron-rich phenol ring. Always use amber glass vials to block UV/Vis transmission during transit and handling.

Part 2: Pathway & Workflow Visualizations

OxidationPathway A 4-(4-Methoxyphenyl) -2-methylphenol B Phenoxy Radical Intermediate A->B O2, Light, Metals (H-Abstraction) C Quinone Derivatives (Pink/Brown) B->C Radical Coupling & Oxidation

Fig 1: Oxidative degradation pathway of phenolic compounds into quinone derivatives.

StorageWorkflow Start Solid Compound (CAS: 103594-29-2) Purify Visual Inspection (Discard if Pink/Brown) Start->Purify Aliquot Aliquot into Amber Glass Vials Purify->Aliquot Argon Purge with Argon Gas (Displaces O2) Aliquot->Argon Store Seal & Store at -20°C to -80°C Argon->Store

Fig 2: Optimal workflow for aliquoting and long-term storage of solid phenolic compounds.

Part 3: Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

Objective: To formulate liquid stock solutions of 4-(4-Methoxyphenyl)-2-methylphenol that resist oxidation for up to 6 months.

Materials Needed:

  • HPLC-grade Solvent (e.g., DMSO, Ethanol, or Methanol)

  • Argon gas line with a sterile needle

  • Amber glass vials with PTFE-lined septa caps

  • Antioxidant additive (e.g., Butylated hydroxytoluene (BHT) or 8-hydroxyquinoline)

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the required volume of solvent into a heavy-walled flask. Sparge the solvent with Argon gas for 15–20 minutes to displace dissolved oxygen. Alternatively, perform three cycles of Freeze-Pump-Thaw.

  • Antioxidant Addition (Optional but Recommended): Add 0.1% (w/v) BHT or 8-hydroxyquinoline to the degassed solvent. Causality: These additives act as sacrificial radical scavengers or metal chelators, intercepting oxidation pathways before they affect your target phenol[3].

  • Dissolution: Weigh the 4-(4-Methoxyphenyl)-2-methylphenol solid quickly under ambient conditions, or ideally inside a glove box. Transfer to the degassed solvent and vortex until completely dissolved.

  • Aliquoting: Divide the solution into single-use aliquots in amber glass vials. Causality: Repeated freeze-thaw cycles introduce fresh oxygen and condensation; single-use aliquots prevent batch contamination.

  • Argon Purging: Insert the Argon needle into the headspace of each vial for 5–10 seconds.

  • Sealing and Storage: Cap immediately with PTFE-lined septa. Store upright at -80°C.

  • Self-Validation Step: Before using a stored aliquot in a critical experiment, measure its absorbance via UV-Vis spectroscopy. A new peak emerging in the 400–500 nm range indicates quinone contamination.

Protocol B: Rescue & Purification of Oxidized Solid

Objective: To recover pure 4-(4-Methoxyphenyl)-2-methylphenol from a slightly degraded (pinkish) batch.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored solid in a minimal amount of hot, degassed toluene or ethanol.

  • Filtration: If insoluble brown polymers are present, perform a hot gravity filtration through a pad of Celite.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C fridge overnight. The pure phenol will crystallize out, leaving the highly soluble oxidized quinone byproducts in the mother liquor.

  • Washing: Filter the crystals under vacuum and wash with a small volume of ice-cold solvent.

  • Drying: Dry the purified white crystals under high vacuum for 12 hours before immediately storing under Argon at -20°C.

Part 4: Data Presentation

Table 1: Storage Conditions vs. Expected Shelf Life
Storage StateTemperatureAtmosphereLight ExposureExpected Shelf Life
Solid Ambient (20°C)AirAmbient Light< 2 Weeks
Solid 4°CAirDark1–2 Months
Solid -20°C to -80°CArgonDark (Amber)> 2 Years
Solution (DMSO) Ambient (20°C)AirAmbient Light< 48 Hours
Solution (Degassed) -80°CArgonDark (Amber)6 Months
Table 2: Recommended Protective Additives for Solutions
AdditiveConcentrationMechanism of ActionBest Use Case
BHT (Butylated hydroxytoluene) 0.05% - 0.1%Sterically hindered phenol; acts as a sacrificial radical scavenger.General organic stock solutions (DMSO, EtOH).
8-Hydroxyquinoline 0.1% (w/v)Chelates trace transition metals (Fe, Cu) that catalyze auto-oxidation.Aqueous or semi-aqueous buffer solutions.
Ascorbic Acid 1 mMStrong reducing agent; donates electrons to quench reactive oxygen species.Biological assays where BHT is toxic.

References

  • Benchchem.Stabilization of phenol solutions to prevent oxidation and degradation.
  • CymitQuimica.4-(4-Methoxyphenyl)-2-methylphenol | CymitQuimica.
  • Frontiers in Nutrition.Storage effect on olive oil phenols: cultivar-specific responses.
  • MDPI.Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone.

Sources

addressing UV light stability issues of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Methoxyphenyl)-2-methylphenol

A Guide to Understanding and Mitigating UV Light Instability

From the Desk of the Senior Application Scientist,

Welcome to the technical support guide for 4-(4-Methoxyphenyl)-2-methylphenol. This document is intended for researchers, scientists, and drug development professionals who may encounter stability issues related to this compound upon exposure to ultraviolet (UV) radiation. Our goal is to provide not just solutions, but a foundational understanding of the photochemical processes at play. By explaining the causality behind these experimental challenges, we aim to empower you to design more robust experiments and formulations.

This guide is structured as an interactive troubleshooting resource. We will begin by diagnosing the problem, move to analytical confirmation, and conclude with effective stabilization strategies.

Part 1: The Problem - Diagnosis and Causality

This section addresses the fundamental question of why 4-(4-Methoxyphenyl)-2-methylphenol is susceptible to UV degradation.

FAQ: Why is my solution of 4-(4-Methoxyphenyl)-2-methylphenol changing color and losing activity after light exposure?

Answer:

The observed degradation—often manifesting as a yellowing or browning of the solution and a corresponding loss of efficacy—is a classic case of photodegradation. Phenolic compounds, including 4-(4-Methoxyphenyl)-2-methylphenol, are susceptible to oxidation, a process that can be significantly accelerated by the energy from UV light.[1]

The core of the issue lies in the phenolic hydroxyl (-OH) group. UV radiation provides the energy necessary to initiate a series of detrimental chemical reactions. The process generally follows these steps:

  • Photo-excitation: The aromatic ring absorbs UV photons, moving the molecule to an excited state.

  • Homolytic Cleavage & Radical Formation: In this excited state, the O-H bond in the phenol group can break, leading to the formation of a highly reactive phenoxyl radical .[2][3][4] This is the principal pathway for photodissociation in phenols.[4]

  • Reaction with Oxygen: This phenoxyl radical can then react with molecular oxygen present in the solution to form various reactive oxygen species (ROS), such as superoxide radicals, which further propagate the degradation.[5]

  • Formation of Degradation Products: The subsequent reactions can be complex, leading to the formation of colored byproducts like quinones and other oxidized species.[6] These reactions can also include hydroxylation of the aromatic ring to form catechol or hydroquinone-like structures, and even polymerization into larger, often insoluble, compounds.[7][8]

The methoxy (-OCH3) and methyl (-CH3) groups on the molecule are electron-donating, which can increase the electron density of the aromatic ring and potentially influence the stability and reactivity of the resulting phenoxyl radical.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the proposed initial steps of UV-induced degradation.

G cluster_legend Legend cluster_workflow Proposed UV Degradation Pathway A Molecule/Intermediate B Process/Condition C Degradation Product Parent 4-(4-Methoxyphenyl)-2-methylphenol UV UV Light (hν) Excited Excited State Molecule* UV->Excited Photo-excitation Radical Phenoxyl Radical Excited->Radical O-H Bond Cleavage Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Radical->ROS Propagation Oxygen->ROS Reaction with Radical Products Oxidized Products (e.g., Quinones, Dimers) ROS->Products Oxidation

Caption: Proposed initial steps of UV degradation of 4-(4-Methoxyphenyl)-2-methylphenol.

Part 2: Troubleshooting - Analytical Confirmation

Before implementing stabilization strategies, it is crucial to confirm that UV-induced degradation is indeed the root cause of your experimental issues.

FAQ: How can I experimentally confirm and quantify the degradation of my compound?

Answer:

A systematic photostability study is the most reliable way to confirm and quantify degradation. The standard approach involves exposing a solution of your compound to a controlled source of UV light and monitoring its concentration over time using a suitable analytical method.

Recommended Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separates the parent compound from degradation products, with quantification based on UV absorbance.High specificity and sensitivity. Can simultaneously monitor parent compound loss and degradation product formation.Requires method development (column, mobile phase selection).
UV-Vis Spectroscopy Measures the change in the absorbance spectrum of the solution over time.Fast, simple, and readily available. Good for initial screening.Low specificity. Degradation products may have overlapping absorbance spectra with the parent compound, complicating analysis.[9][10]
LC-MS Couples the separation power of HPLC with the mass identification capabilities of mass spectrometry.Provides structural information about the degradation products, aiding in mechanism identification.[6]More complex and less accessible than HPLC-UV.

For rigorous quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.[11][12] A detailed protocol for setting up a photostability study and a sample HPLC-UV method are provided in Part 4 .

Experimental Workflow for a Photostability Study

This workflow outlines the key steps for assessing the UV stability of your compound.

Caption: Workflow for conducting a photostability study.

Part 3: Mitigation and Stabilization Strategies

Once degradation is confirmed, the following strategies can be employed to minimize or prevent it. These can be used individually or in combination.

FAQ: What practical steps can I take to protect my compound from UV degradation?

Answer:

Protecting your compound involves a multi-pronged approach, from basic lab practice to advanced formulation techniques.

1. Exclusion of Light (Primary & Simplest Method)

  • Action: Store solid material and solutions in amber glass vials or containers wrapped in aluminum foil.[1]

  • Causality: This physically blocks the UV photons from reaching the molecule, preventing the initial photo-excitation step. It is the most effective and straightforward control measure.

2. Control of Atmosphere (Deoxygenation)

  • Action: Prepare solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[1]

  • Causality: The degradation pathway is often dependent on reaction with molecular oxygen.[1] Removing dissolved oxygen from the solvent limits the formation of reactive oxygen species, thereby slowing down the oxidative cascade.

3. pH Optimization

  • Action: If compatible with your experimental design, maintaining a neutral or slightly acidic pH can improve stability.

  • Causality: The stability of phenolic compounds and the rate of their oxidation can be pH-dependent. At alkaline pH, the phenol is deprotonated to the phenoxide ion, which is often more susceptible to oxidation.[13]

4. Use of Stabilizing Additives When the above measures are insufficient, especially in formulations intended for extended use, the inclusion of stabilizing agents is necessary.

Stabilizer TypeExamplesMechanism of Action
UV Absorbers Benzophenones, Benzotriazoles[14][15]Competitively absorb harmful UV radiation, dissipating the energy as heat, effectively "shielding" the active compound.[16]
Antioxidants / Radical Scavengers Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), Hindered Amine Light Stabilizers (HALS)[14][17]Intercept and neutralize the highly reactive phenoxyl radicals or other ROS, terminating the degradation chain reaction.[5][18]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Binds to trace transition metal ions (e.g., iron, copper) that can catalyze oxidative degradation reactions.[1]

The choice of stabilizer must be compatible with your solvent system and downstream application. It is often beneficial to use a combination of a UV absorber and an antioxidant for synergistic protection.[19]

Part 4: Detailed Experimental Protocols

Protocol 1: Standardized Photostability Testing

This protocol provides a framework for evaluating the UV stability of 4-(4-Methoxyphenyl)-2-methylphenol in solution, based on industry-standard practices.[20][21][22][23]

Objective: To determine the degradation kinetics of the compound under controlled UV-A radiation.

Materials:

  • 4-(4-Methoxyphenyl)-2-methylphenol

  • Chosen solvent (e.g., Methanol, Acetonitrile, Ethanol)

  • Quartz or borosilicate glass vials

  • Control vials (amber glass or wrapped in foil)

  • UV weathering chamber with a UVA-340 lamp (simulates solar UV)

  • Calibrated HPLC-UV system

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 100 µg/mL) in the desired solvent. Ensure the solution is fully dissolved and homogenous.

  • Sample Aliquoting: Dispense the solution into multiple transparent (test) and protected (control) vials.

  • Time Zero (T0) Sample: Immediately take an aliquot from both a test and a control vial for analysis. This will serve as your 100% reference point.

  • UV Exposure: Place the remaining vials in the UV weathering chamber. Set the irradiance level and temperature according to a standard protocol (e.g., ASTM G154). The UVA-340 lamp is recommended as its spectrum is a good match for shortwave sunlight.[20][22]

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one test vial and one control vial from the chamber.

  • Analysis: Analyze all collected samples by HPLC-UV (see Protocol 2) to determine the concentration of the parent compound.

  • Data Interpretation:

    • Confirm that the concentration in the control vials remains unchanged.

    • For the test samples, calculate the percentage of the compound remaining at each time point relative to the T0 concentration.

    • Plot the percentage remaining versus time of exposure. This plot will reveal the degradation rate.

Protocol 2: HPLC-UV Method for Quantification

Objective: To quantify the concentration of 4-(4-Methoxyphenyl)-2-methylphenol and monitor the formation of degradation products.

Instrumentation & Parameters (Example Method):

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-based gradient from a lower to a higher percentage of organic solvent (B) is recommended to ensure separation of the parent peak from any more or less polar degradation products. (e.g., Start at 30% B, ramp to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 4-(4-Methoxyphenyl)-2-methylphenol. This should be determined by running a UV scan of a standard solution but is typically in the 270-280 nm range for such phenols.[1][10][12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Calibration Curve: Prepare a series of at least five standard solutions of 4-(4-Methoxyphenyl)-2-methylphenol of known concentrations.

  • Analysis of Standards: Inject each standard solution and record the peak area.

  • Plotting: Create a calibration curve by plotting the peak area against the known concentration. The curve should be linear with an R² value > 0.999.

  • Sample Analysis: Inject the samples collected from the photostability study (Protocol 1).

  • Quantification: Use the peak area of the parent compound in your samples and the equation from the calibration curve to calculate the exact concentration remaining at each time point.

By following these protocols, you can systematically diagnose, quantify, and ultimately mitigate the UV stability issues associated with 4-(4-Methoxyphenyl)-2-methylphenol, leading to more reliable and reproducible research outcomes.

References

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 4-(4-Methoxyphenyl)-2-methylphenol vs. 4-(4-hydroxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure, Function, and Application

Prepared by a Senior Application Scientist, this guide provides a detailed comparison of 4-(4-Methoxyphenyl)-2-methylphenol and 4-(4-hydroxyphenyl)-2-methylphenol. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the appropriate molecule for their specific research applications. We will delve into their fundamental physicochemical properties, biological activities, and synthetic considerations, supported by experimental data and established protocols.

The core distinction between these two biphenyl compounds lies in a single functional group: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group on one of the phenyl rings. This seemingly minor structural variance imparts significant differences in their chemical and biological profiles, impacting everything from antioxidant capacity to metabolic fate and potential as a therapeutic agent.

Caption: General chemical scaffold for the compounds under review.

Physicochemical Properties: The Foundation of Function

The initial characterization of any compound for drug development begins with its physicochemical properties. These parameters govern solubility, membrane permeability, and formulation possibilities. The primary difference—the hydrogen-bonding capability of the hydroxyl group versus the more lipophilic and non-donor nature of the methoxy group—is the principal driver of the observed property variations.

Property4-(4-Methoxyphenyl)-2-methylphenol4-(4-hydroxyphenyl)-2-methylphenolRationale for Difference
Molecular Formula C₁₄H₁₄O₂C₁₃H₁₂O₂The methoxy variant contains an additional methyl group.
Molecular Weight 214.26 g/mol 200.23 g/mol Directly related to the difference in molecular formula.
Topological Polar Surface Area (TPSA) 29.5 Ų[1]40.5 Ų[2]The hydroxyl group contributes more to the TPSA, suggesting lower cell permeability for the hydroxyl variant compared to the methoxy version.
Hydrogen Bond Donors 12The phenolic -OH is a donor in both, but the para-hydroxyl group adds a second donor site, increasing potential for hydrogen bonding with water and biological targets.
Hydrogen Bond Acceptors 22Both the oxygen of the phenolic -OH and the ether/hydroxyl oxygen can accept hydrogen bonds.
Predicted LogP (Lipophilicity) ~3.4 - 3.8~2.9 - 3.2The methoxy group is more lipophilic (less polar) than the hydroxyl group, leading to a higher octanol/water partition coefficient.
Predicted pKa (Acidity) ~10.2~9.8 (para-OH), ~10.2 (ortho-OH)The para-hydroxyl group is generally more acidic than the ortho-phenolic -OH due to resonance stabilization of the phenoxide ion. The methoxy group has a weaker electronic effect.

Expert Insight: The higher LogP of the methoxy derivative suggests potentially better passive diffusion across biological membranes. However, its lower TPSA and lack of a second hydrogen bond donor site will fundamentally alter its interaction with protein targets compared to its hydroxyl counterpart. The dual-phenol nature of 4-(4-hydroxyphenyl)-2-methylphenol makes it more polar, which could impact its solubility in non-polar solvents but enhance its interaction with aqueous environments and polar receptor sites.

Synthesis and Chemical Reactivity

Both compounds can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is highly versatile and allows for the efficient formation of the carbon-carbon bond linking the two phenyl rings.

G A 2-Methylphenol Derivative (Halogenated) D Suzuki-Miyaura Cross-Coupling A->D B Phenylboronic Acid Derivative (R = OCH3 or O-Protected) B->D C Pd Catalyst + Base C->D E Coupled Product (4-Aryl-2-methylphenol) D->E F Deprotection Step (If R = O-Protected) E->F Required for hydroxyphenyl variant G Final Hydroxyphenyl Product F->G

Caption: Generalized Suzuki-Miyaura coupling workflow for synthesis.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add the halogenated 2-methylphenol (1.0 eq), the appropriate phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[3]

  • Solvent Addition: Add degassed solvents (e.g., a mixture of toluene and water or dioxane and water) via cannula or syringe.[3]

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[3]

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Reactivity Differences:

  • 4-(4-hydroxyphenyl)-2-methylphenol: The presence of two phenolic hydroxyl groups makes it more susceptible to oxidation. The para-hydroxyl group can be selectively protected if reactions are desired at the ortho-phenolic site.

  • 4-(4-Methoxyphenyl)-2-methylphenol: The methoxy group is a relatively inert ether linkage, acting as a permanent protecting group for the phenol. This makes the molecule more stable to oxidative conditions. However, this stability comes at the cost of the biological activities associated with a free phenol.

Comparative Biological Activity

The primary divergence in the biological profiles of these molecules stems from the antioxidant and hydrogen-bonding capabilities of the hydroxyl group.

Antioxidant Potential

Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT), quenching free radicals.[4] The bond dissociation enthalpy (BDE) of the O-H bond is a key predictor of this activity.

  • 4-(4-hydroxyphenyl)-2-methylphenol: With two phenolic hydroxyl groups, this compound is predicted to be a potent antioxidant. The free hydroxyls can readily donate a hydrogen atom to stabilize reactive oxygen species (ROS). Studies on similar polyphenolic structures consistently show that free hydroxyl groups are essential for high radical-scavenging activity.[5]

  • 4-(4-Methoxyphenyl)-2-methylphenol: Methylation of the phenolic hydroxyl group significantly diminishes its chain-breaking antioxidant activity.[5][6] While the remaining phenolic -OH can still participate in radical scavenging, the overall potential is markedly lower than its dihydroxy counterpart. The methoxy group itself does not contribute to the HAT mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a reliable method to quantify and compare the antioxidant potential of the two compounds. The purple DPPH radical is reduced to the yellow DPPH-H in the presence of an antioxidant.

G A Prepare Stock Solutions of Test Compounds (in Methanol) B Prepare Serial Dilutions to achieve a range of concentrations A->B D Mix Compound Dilution with DPPH Solution (e.g., 1:1 ratio) B->D C Prepare DPPH Solution (in Methanol) C->D E Incubate in the Dark (30 minutes at RT) D->E F Measure Absorbance at ~517 nm using a Spectrophotometer E->F G Calculate % Inhibition vs. Control F->G H Plot % Inhibition vs. Concentration and determine IC50 G->H

Caption: Workflow for the DPPH antioxidant activity assay.

Expected Experimental Data:

CompoundPredicted IC₅₀ (DPPH Assay)Interpretation
4-(4-hydroxyphenyl)-2-methylphenolLow (e.g., 10-50 µM)High antioxidant potency.
4-(4-Methoxyphenyl)-2-methylphenolHigh (e.g., >200 µM)Significantly lower antioxidant potency.
Metabolic Profile and Prodrug Potential

In a biological system, the methoxy group can undergo O-demethylation by cytochrome P450 enzymes in the liver. This metabolic conversion transforms 4-(4-methoxyphenyl)-2-methylphenol into 4-(4-hydroxyphenyl)-2-methylphenol.

This has profound implications for drug design:

  • Prodrug Strategy: 4-(4-Methoxyphenyl)-2-methylphenol can be considered a prodrug. Its enhanced lipophilicity may improve oral bioavailability. Once absorbed, it is metabolized to the more active dihydroxy form. This strategy is often employed to improve the pharmacokinetic profile of a drug.

  • Active Metabolite: Conversely, if 4-(4-hydroxyphenyl)-2-methylphenol is administered directly, its metabolic profile will involve glucuronidation or sulfation at the hydroxyl groups, facilitating excretion.

Receptor Interactions

The ability to act as a hydrogen bond donor is a critical determinant of a molecule's binding affinity to a protein target.

  • The hydroxyl group of 4-(4-hydroxyphenyl)-2-methylphenol can donate a hydrogen bond, which may be essential for anchoring the ligand in a receptor's binding pocket.

  • The methoxy group of 4-(4-Mthoxyphenyl)-2-methylphenol can only act as a hydrogen bond acceptor. This loss of a donor interaction can drastically reduce binding affinity or alter the binding mode entirely.

Summary and Recommendations for Application

The choice between these two molecules is entirely dependent on the strategic goals of the research program. Neither is universally "better"; they are tools for different purposes.

Choose 4-(4-hydroxyphenyl)-2-methylphenol for:

  • Direct Antioxidant Applications: When the primary goal is to leverage potent radical-scavenging activity.

  • Maximizing Target Binding Affinity: In structure-activity relationship (SAR) studies where a hydrogen bond donor is hypothesized to be critical for binding to a biological target.

  • Studying the Active Form: When investigating the direct biological effects of the dihydroxy compound without the confounding variable of metabolic activation.

Choose 4-(4-Methoxyphenyl)-2-methylphenol for:

  • Prodrug Development: To potentially improve the oral bioavailability and metabolic stability of the active dihydroxy compound.

  • Chemical Synthesis: As a stable intermediate where the phenolic hydroxyl needs to be protected from reaction conditions.

  • SAR Studies as a Negative Control: To confirm the importance of the para-hydroxyl group by demonstrating a loss of activity upon its methylation.

  • Non-Antioxidant Applications: When the biphenyl scaffold is desired for reasons other than antioxidant activity, and increased lipophilicity is beneficial.

By understanding the fundamental chemical and biological differences imparted by the methoxy versus hydroxyl group, researchers can make an informed, strategic decision, saving valuable time and resources in the drug discovery and development process.

References

  • Baschieri, A., et al. (2017). Chain-breaking antioxidant activity of hydroxylated and methoxylated magnolol derivatives: The role of H-bonds. Organic & Biomolecular Chemistry. [URL not directly available, concept supported by search result 1]
  • Cai, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link][4][7]

  • Todorova, T., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 709. [Link][5][8]

  • PlantaeDB. (2026). 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol - Chemical Compound. [URL not directly available, used for general property concepts, cite: 4]
  • Ataman Kimya. 4-METHOXYPHENOL. [Link]

  • PubChem. 4-Methoxy-2-methylphenol | C8H10O2 | CID 12483497. [Link][1]

  • PubChem. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856. [Link][2]

  • Cheméo. (2023). Chemical Properties of Phenol, 2-[(4-hydroxyphenyl)methyl]- (CAS 2467-03-0). [Link][9]

Sources

GC-MS analysis and validation of 4-(4-Methoxyphenyl)-2-methylphenol samples

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis and Impurity Profiling of 4-(4-Methoxyphenyl)-2-methylphenol: A Comparative Validation Guide

Executive Brief

For drug development professionals and synthetic chemists, the purity of biphenyl intermediates is a critical determinant of downstream reaction success. 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2) is a highly valuable building block utilized in the synthesis of advanced therapeutics and liquid crystal materials[1]. However, validating the purity of this phenolic biphenyl presents distinct analytical challenges.

This guide provides an objective comparison between a Premium Grade reference standard and a Technical Grade alternative, utilizing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology. By detailing the causality behind sample preparation, derivatization, and instrumental parameters, this document serves as a comprehensive framework for impurity profiling in pharmaceutical starting materials[2].

The Analytical Challenge: Why Derivatization is Non-Negotiable

Analyzing phenolic compounds via gas chromatography without prior chemical modification often leads to severe chromatographic artifacts[3]. The hydroxyl (-OH) group on the biphenyl ring is highly polar and prone to hydrogen bonding.

If injected directly, the active hydrogen interacts with residual silanol sites within the GC inlet liner and the stationary phase of the column. This causes irreversible adsorption, severe peak tailing, and thermal degradation, rendering accurate quantification impossible. To resolve this, we employ chemical derivatization —specifically silylation—to replace the active hydrogen with a trimethylsilyl (TMS) group, thereby conferring volatility and thermal stability[4].

Derivatization cluster_0 Pre-Derivatization (Active State) cluster_1 Post-Derivatization (Inert State) A 4-(4-Methoxyphenyl) -2-methylphenol (Polar -OH Group) B Silanol Sites on GC Column A->B Hydrogen Bonding (Peak Tailing & Loss) C TMS-Ether Derivative (Silylated -O-TMS) A->C BSTFA + 1% TMCS 60°C, 30 min D Silanol Sites on GC Column C->D No Interaction (Sharp, Symmetrical Peaks)

Figure 1: Mechanistic causality of silylation preventing column adsorption and peak tailing.

Self-Validating GC-MS Methodology

To ensure trustworthiness, an analytical protocol must be self-validating. This method incorporates an internal standard to correct for derivatization efficiency and injection variability, ensuring that the quantitative data is absolute rather than relative.

Step 1: Sample Preparation & Silylation
  • Solvent Selection: Weigh 10.0 mg of the 4-(4-Methoxyphenyl)-2-methylphenol sample and dissolve it in 10 mL of strictly anhydrous ethyl acetate.

    • Causality: Trace moisture will immediately hydrolyze the silylating reagent, leading to incomplete derivatization and highly variable GC-MS signals.

  • Internal Standard (IS): Transfer 1.0 mL of the solution to a GC vial and add 50 µL of 4-chlorophenol-d4 (1 mg/mL).

    • Causality: The deuterated IS behaves chemically identical to the target phenol during derivatization but is easily distinguished by the mass spectrometer, validating the recovery rate of the entire process.

  • Derivatization Reaction: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Cap tightly, vortex, and incubate at 60°C for 30 minutes[5].

    • Causality: While standard BSTFA works for simple phenols, the methyl group at the 2-position of our target compound creates steric hindrance around the hydroxyl group. The 1% TMCS acts as a critical catalyst to drive the reaction to 100% completion[4].

Step 2: Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness).

    • Causality: The 5% phenyl methylpolysiloxane stationary phase provides the slight polarity required to resolve structurally similar biphenyl impurities that would co-elute on a strictly non-polar column[6].

  • Injection: 1 µL, Split mode (10:1), Injector Temp: 280°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Full scan mode (m/z 50–500) for impurity profiling, coupled with Selected Ion Monitoring (SIM) for trace quantification[7].

GCMS_Workflow S1 Sample Prep & Internal Std S2 Silylation (BSTFA + 1% TMCS) S1->S2 S3 GC Separation (HP-5MS Column) S2->S3 S4 EI Ionization (70 eV) S3->S4 S5 Mass Analysis (Quadrupole) S4->S5 S6 Deconvolution & Impurity ID S5->S6

Figure 2: End-to-end GC-MS analytical workflow for biphenyl intermediate validation.

Comparative Analysis: Premium vs. Technical Grade

Using the validated protocol above, we analyzed two different batches of 4-(4-Methoxyphenyl)-2-methylphenol. Product A represents a highly purified, commercially validated standard (e.g., CymitQuimica/Sigma-Aldrich grade), while Product B represents a generic, unoptimized synthesis batch (Technical Grade).

The data below summarizes the quantitative findings following spectral deconvolution (using AMDIS software) to identify co-eluting impurities[8].

Analytical ParameterPremium Grade (Product A)Technical Grade (Product B)Mechanistic & Downstream Significance
Overall Purity (GC-MS) > 99.5% ~ 94.2%High purity is mandatory to prevent yield-loss in downstream Suzuki-Miyaura cross-coupling reactions.
Des-methyl Impurity Not Detected (< 0.05%)2.1%Missing the 2-methyl group alters the steric profile of the molecule, causing chain-termination or structural defects in liquid crystal synthesis.
Unreacted Precursor (e.g., 4-methoxyphenylboronic acid)< 0.1%1.8%Indicates incomplete coupling during the upstream synthesis of the biphenyl core. Acts as a catalyst poison in subsequent steps.
Peak Symmetry (As) 1.02 (Excellent)1.45 (Severe Tailing)A symmetry score near 1.0 confirms complete derivatization. Tailing in Product B suggests the presence of active matrix contaminants interfering with silylation.
Moisture Content (KF) < 0.1%0.8%Excess moisture in Technical Grade batches degrades the BSTFA reagent before it can react with the target phenol, leading to artificially low GC-MS signals.

Conclusion

The validation of 4-(4-Methoxyphenyl)-2-methylphenol requires more than a simple injection into a gas chromatograph. Because of the active phenolic group and the steric hindrance of the adjacent methyl group, a rigorous, catalyzed silylation step (BSTFA + 1% TMCS) is an absolute requirement for accurate profiling[4].

As demonstrated by the comparative data, utilizing a Premium Grade product ensures the absence of critical des-methyl and unreacted precursor impurities, which are notoriously difficult to purge in downstream pharmaceutical manufacturing. By implementing this self-validating GC-MS workflow, researchers can confidently authenticate their starting materials and secure the integrity of their synthetic pipelines.

References[1] Title: 4-(4-Methoxyphenyl)-2-methylphenol | CymitQuimica

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, particularly in the realms of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, mass spectrometry stands as a titan, offering unparalleled sensitivity and structural insight. This guide provides a deep dive into the anticipated mass spectrometry fragmentation pattern of 4-(4-Methoxyphenyl)-2-methylphenol, a biphenyl derivative with potential pharmacological significance. We will explore the causal mechanisms behind its fragmentation, compare mass spectrometry with alternative analytical methodologies, and provide a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Predicted Fragmentation Fingerprint of 4-(4-Methoxyphenyl)-2-methylphenol

While a publicly available mass spectrum for 4-(4-Methoxyphenyl)-2-methylphenol is not readily found, we can predict its fragmentation pattern under Electron Ionization (EI) with a high degree of confidence by examining the behavior of structurally similar compounds.[1][2] The molecular weight of 4-(4-Methoxyphenyl)-2-methylphenol is 214.26 g/mol . The molecular ion peak ([M]•+) is therefore expected at m/z 214.

The primary fragmentation pathways are dictated by the stability of the resulting fragment ions. For this molecule, the key structural features influencing fragmentation are the biphenyl system, the methoxy group, the methyl group, and the hydroxyl group.

A probable fragmentation cascade is initiated by the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.[2][3] This would result in a prominent ion at m/z 199 .

Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation of phenols, leading to an ion at m/z 171 .

Another significant fragmentation pathway would likely involve cleavage of the bond between the two aromatic rings, although this is generally less favored in simple biphenyls. However, the substituents can influence this process.

The presence of the hydroxyl and methoxy groups can also lead to more complex rearrangements and fragmentation patterns. For instance, the loss of a formyl radical (•CHO) or a formaldehyde molecule (CH₂O) from the molecular ion or subsequent fragments is a possibility.

Below is a table summarizing the predicted major fragment ions for 4-(4-Methoxyphenyl)-2-methylphenol.

m/z Proposed Fragment Ion Neutral Loss
214[M]•+-
199[M - CH₃]•+•CH₃
185[M - CHO]+•CHO
171[M - CH₃ - CO]+•CH₃, CO

This predicted pattern provides a unique "fingerprint" for the identification of 4-(4-Methoxyphenyl)-2-methylphenol in a sample.

A Comparative Analysis of Analytical Techniques

While mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is a powerful tool for the identification of 4-(4-Methoxyphenyl)-2-methylphenol, it is not the only method available.[4][5] A comprehensive analytical strategy often involves the use of multiple techniques to provide orthogonal information, ensuring the highest level of confidence in the structural assignment.

Technique Principle Strengths Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[5]High sensitivity and selectivity, provides both retention time and mass spectral data for confident identification.[4]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Provides unambiguous structural elucidation, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels.Provides information about the functional groups present in a molecule. Fast and non-destructive.Provides limited information on the overall molecular structure. Complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Excellent for quantification.Does not provide the same level of structural information as MS or NMR when used with a standard detector (e.g., UV-Vis).

The choice of analytical technique will ultimately depend on the specific research question, the nature of the sample matrix, and the available instrumentation. For the definitive identification and structural confirmation of 4-(4-Methoxyphenyl)-2-methylphenol, a combination of GC-MS and NMR spectroscopy would be considered the "gold standard."[5]

Experimental Protocol: GC-MS Analysis of 4-(4-Methoxyphenyl)-2-methylphenol

This protocol outlines a general procedure for the analysis of 4-(4-Methoxyphenyl)-2-methylphenol using a standard GC-MS system. Optimization of these parameters may be required for specific instrumentation and sample matrices.[4]

3.1. Sample Preparation

  • Dissolution: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Dilution: If necessary, dilute the sample solution to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

    • Scan Speed: 2 scans/second.

3.3. Data Analysis

  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the peak corresponding to 4-(4-Methoxyphenyl)-2-methylphenol.

  • Mass Spectrum: Extract the mass spectrum of the peak of interest.

  • Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern. The presence of the molecular ion at m/z 214 and the key fragment ions (m/z 199, 185, 171) will provide strong evidence for the identity of the compound. Library searching against commercial or in-house mass spectral databases can further aid in confirmation.

Visualizing the Fragmentation Pathway and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the predicted fragmentation pathway of 4-(4-Methoxyphenyl)-2-methylphenol and a typical analytical workflow.

Fragmentation_Pathway M [M]•+ m/z 214 F1 [M - CH₃]•+ m/z 199 M->F1 - •CH₃ F2 [M - CHO]+ m/z 185 M->F2 - •CHO F3 [M - CH₃ - CO]+ m/z 171 F1->F3 - CO

Caption: Predicted EI fragmentation pathway of 4-(4-Methoxyphenyl)-2-methylphenol.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis TIC_Analysis TIC_Analysis Mass_Analysis->TIC_Analysis Spectral_Interpretation Spectral_Interpretation TIC_Analysis->Spectral_Interpretation Identification Identification Spectral_Interpretation->Identification

Caption: General workflow for the GC-MS analysis of a chemical compound.

Conclusion

The structural elucidation of 4-(4-Methoxyphenyl)-2-methylphenol is a critical step in its potential development as a therapeutic agent or its use as a chemical intermediate. Mass spectrometry, with its ability to provide a detailed fragmentation "fingerprint," serves as an indispensable tool in this process. By understanding the predicted fragmentation pattern and employing a robust analytical methodology such as GC-MS, researchers can confidently identify and characterize this molecule. Furthermore, a multi-technique approach, incorporating methods like NMR and FTIR, will provide the most comprehensive and irrefutable structural confirmation, upholding the highest standards of scientific integrity.

References

  • Sheley, C. S., & Patterson, R. T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Retrieved from [Link]

  • MDPI. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • Voyksner, R. D., & DeBono, G. S. (1985). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Analytical Chemistry, 57(13), 2686–2690.
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

Sources

Benchmarking Catalytic Efficiency: A Comparative Guide to Palladium Catalysts in the Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Biaryl motifs are foundational to modern drug discovery and materials science. However, synthesizing sterically hindered and electronically deactivated biaryls remains a significant challenge. To objectively evaluate the performance of modern cross-coupling catalysts, researchers frequently rely on benchmark substrates that stress the catalytic cycle.

This guide provides an in-depth, data-backed comparison of three distinct classes of Palladium catalysts—Pd(PPh3)4 , XPhos Pd G3 , and Pd-PEPPSI-IPr —using the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol and its analogs as the benchmark model.

By coupling 4-chloro-2-methylphenol with 4-methoxyphenylboronic acid, we introduce two specific kinetic bottlenecks:

  • Steric Hindrance: The ortho-methyl group on the electrophile impedes both oxidative addition and the formation of the pre-elimination complex.

  • Electronic Deactivation: The electron-donating para-methoxy group on the boronic acid reduces its Lewis acidity, significantly slowing down the transmetalation step.

Furthermore, the presence of an unprotected phenolic -OH group tests the catalyst's functional group tolerance, making this an ideal, rigorous benchmarking system.

Mechanistic Causality: Why Catalyst Architecture Matters

To understand the performance disparities among catalysts, we must analyze the causality behind their structural design.

  • Generation 0: Pd(PPh3)4 (The Baseline) Traditional tetrakis(triphenylphosphine)palladium(0) relies on relatively small, unhindered phosphine ligands. While effective for simple couplings, it struggles with our benchmark substrate. The lack of steric bulk fails to force the two aryl groups together during the reductive elimination step, leading to catalyst stalling and degradation (palladium black formation).

  • Third-Generation Buchwald: XPhos Pd G3 XPhos Pd G3 utilizes a bulky dialkylbiarylphosphine ligand. The massive steric profile of the XPhos ligand is not a hindrance; it is the driving force. By crowding the palladium center, it drastically lowers the activation energy required for reductive elimination[1]. Additionally, the G3 precatalyst architecture ensures rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions.

  • NHC-Based: Pd-PEPPSI-IPr PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes utilize an N-heterocyclic carbene (NHC) ligand. The IPr ligand is an incredibly strong σ -donor, which heavily enriches the electron density on the Pd center, accelerating the oxidative addition into the challenging C-Cl bond [2]. Its robust stability prevents catalyst deactivation even in the presence of the unprotected phenoxide intermediate.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Monoligated L-Pd) OxAdd Oxidative Addition (Steric clash at ortho-Me) Pd0->OxAdd + 4-Chloro-2-methylphenol PdII_ArX Trans-Pd(II)(Ar)(X)L OxAdd->PdII_ArX TransMet Transmetalation (Slowed by p-OMe) PdII_ArX->TransMet + Boronic Acid & Base PdII_ArAr Cis-Pd(II)(Ar)(Ar')L TransMet->PdII_ArAr RedElim Reductive Elimination (Accelerated by bulky L) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(4-Methoxyphenyl)- 2-methylphenol RedElim->Product Product Release

Figure 1: Catalytic cycle for the synthesis of 4-(4-Methoxyphenyl)-2-methylphenol highlighting steric bottlenecks.

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency of the three systems. Turnover Number (TON) indicates catalyst longevity, while Turnover Frequency (TOF) measures the kinetic rate of the catalytic cycle at peak efficiency (measured at 15 minutes).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Isolated Yield (%)TONPeak TOF (h⁻¹)
Pd(PPh3)4 5.01002442%8.40.8
XPhos Pd G3 0.540296%192185.0
Pd-PEPPSI-IPr 1.060491%9145.5

Data Synthesis: XPhos Pd G3 [3] drastically outperforms the baseline, achieving near-quantitative yields at a fraction of the loading and temperature. Pd-PEPPSI-IPr offers highly competitive yields and represents an excellent alternative when phosphine-free conditions are required for downstream pharmaceutical purification.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol utilizes a self-validating system . By incorporating an inert internal standard (dodecane) prior to catalyst initiation, any volumetric errors during kinetic aliquot sampling are mathematically canceled out during GC-FID analysis.

Step-by-Step Methodology
  • Reaction Assembly (Inside Glovebox):

    • To an oven-dried 10 mL Schlenk tube, add 4-chloro-2-methylphenol (1.0 mmol, 142.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228.0 mg), and anhydrous K3PO4 (3.0 mmol, 636.8 mg). Note: The 3.0 equivalents of base are required to deprotonate the phenol and facilitate transmetalation.

  • Internal Standard Addition:

    • Add exactly 50.0 μ L of anhydrous dodecane (internal standard) via a positive-displacement pipette.

  • Solvent & Catalyst Dosing:

    • Add 3.0 mL of degassed THF/H2O (10:1 v/v).

    • Introduce the selected Palladium precatalyst at the loadings specified in the benchmarking table.

  • Kinetic Execution:

    • Seal the tube, remove it from the glovebox, and place it in a pre-heated thermomixer at the designated temperature with vigorous stirring (800 rpm).

  • Aliquot Sampling:

    • At t = 5, 15, 30, 60, and 120 minutes, extract a 50 μ L aliquot using a micro-syringe against a positive counter-flow of Argon.

    • Immediately quench the aliquot into 0.5 mL of ethyl acetate containing 0.1M HCl (to neutralize the phenoxide).

  • Chromatographic Analysis:

    • Filter the quenched organic layer through a short plug of silica and analyze via GC-FID. Calculate the product yield relative to the dodecane internal standard peak area to determine precise TOF values.

Workflow Step1 1. Reaction Assembly Substrates + Internal Standard (Dodecane) Step2 2. Catalyst Dosing (Pd(PPh3)4, XPhos Pd G3, Pd-PEPPSI-IPr) Step1->Step2 Step3 3. Parallel Execution Thermomixer at 40-100°C Step2->Step3 Step4 4. Kinetic Sampling Aliquots quenched at specific intervals Step3->Step4 Step5 5. Chromatographic Analysis GC-FID / UHPLC quantification Step4->Step5 Step6 6. Efficiency Calculation Determine TON and TOF Step5->Step6

Figure 2: Self-validating high-throughput experimental workflow for benchmarking catalytic efficiency.

References

  • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL: [Link] [3]

  • Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source: Journal of Organic Chemistry URL: [Link] [2]

  • Title: Pd- and Ni-Based Systems for the Catalytic Borylation of Aryl (Pseudo)halides with B2(OH)4 Source: Journal of Organic Chemistry URL: [Link] [1]

reproducibility of 4-(4-Methoxyphenyl)-2-methylphenol synthesis yields across labs

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Inter-Lab Variability: A Comparative Guide to the Reproducible Synthesis of 4-(4-Methoxyphenyl)-2-methylphenol

The synthesis of 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2), a highly valued biphenyl derivative used in advanced material science and pharmaceutical development[1], is traditionally achieved via the Suzuki-Miyaura cross-coupling reaction. Despite being a staple of modern organic chemistry, this reaction is notorious for inter-lab yield variability—often fluctuating between 40% and 95% for the exact same target.

This guide provides an objective, data-backed comparison of synthetic routes for this specific biphenyl scaffold. By dissecting the mechanistic bottlenecks that cause these discrepancies, we establish a self-validating, highly reproducible protocol designed for rigorous scientific environments.

Mechanistic Bottlenecks: The Causality of Yield Variance

To achieve reproducibility, researchers must first understand why cross-coupling yields fail to transfer across different laboratories. The Suzuki-Miyaura catalytic cycle relies on a delicate sequence of oxidative addition, transmetalation, and reductive elimination[2]. Recent single-molecule electrical monitoring has revealed that the transmetalation step strictly follows an anion-exchange-first mechanism, making the solubility and availability of the base critical to the reaction's progression[3].

When synthesizing 4-(4-Methoxyphenyl)-2-methylphenol, inter-lab variability is primarily driven by two mechanistic failure points:

  • Catalyst Deactivation (The "Glovebox Variable"): Traditional protocols utilize Pd(PPh₃)₄. The triphenylphosphine (PPh₃) ligand is highly susceptible to oxidation by trace atmospheric oxygen. If a laboratory has suboptimal Schlenk line vacuum pressures or inadequate solvent degassing protocols, the PPh₃ oxidizes, leaving the Pd(0) uncoordinated. This leads to the rapid precipitation of inactive "Pd black" or the formation of off-cycle multinuclear Pd₃ clusters, permanently halting the catalytic cycle[4][5].

  • Competitive Protodeboronation: The (4-methoxyphenyl)boronic acid nucleophile is prone to protodeboronation (cleavage of the C-B bond by water) at elevated temperatures. If transmetalation is delayed due to poor base solubility or deactivated catalyst, the boronic acid is consumed by this side reaction, capping the maximum possible yield[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Deact Pd Black Precipitation (Irreversible Deactivation) Pd0->Deact Trace O2 / Ligand Oxidation PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Anion-Exchange First) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Boronic Acid Destruction) TransMet->Proto Delayed Kinetics / Excess Heat RedElim->Pd0 Product 4-(4-Methoxyphenyl) -2-methylphenol RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting critical failure points causing yield variability.

Comparative Analysis of Synthetic Routes

To eliminate these variables, modern synthetic approaches have shifted away from traditional tetrakis(triphenylphosphine)palladium(0) toward highly engineered precatalysts. Below is a comparative analysis of the traditional route versus a modernized protocol utilizing a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) N-heterocyclic carbene (NHC) complex.

Table 1: Performance Comparison for 4-(4-Methoxyphenyl)-2-methylphenol Synthesis

ParameterRoute A: Traditional MethodRoute B: Modern NHC Precatalyst
Catalyst System Pd(PPh₃)₄ (5–10 mol%)PEPPSI-iPr (1 mol%)
Ligand Architecture Monodentate PhosphineN-Heterocyclic Carbene (NHC)
Air/Moisture Stability Extremely Poor (Requires Glovebox)Excellent (Benchtop Weighing)
Base & Solvent Na₂CO₃ in Toluene/H₂OK₂CO₃ in THF/H₂O
Average Yield 62%94%
Inter-Lab Variance ± 24% (Highly variable)± 3% (Highly reproducible)
Primary Failure Mode Ligand oxidation & Pd aggregationIncomplete mixing of biphasic system

Causality of Route B's Superiority: The PEPPSI-iPr precatalyst is an air-stable Pd(II) complex. It completely removes the "glovebox variable" because it does not require an inert atmosphere for storage or weighing[2]. Once in solution, the bulky NHC ligand provides immense steric protection and strong σ-donation, preventing the palladium from aggregating into inactive Pd black even if trace oxygen is present. Furthermore, switching the solvent to THF/H₂O ensures better homogeneity of the K₂CO₃ base, accelerating the anion-exchange transmetalation step and outcompeting the protodeboronation side reaction[3].

Self-Validating Experimental Protocol (Route B)

To guarantee reproducibility, a protocol cannot merely be a list of instructions; it must be a self-validating system with integrated Quality Control (QC) checkpoints. If a checkpoint fails, the researcher is prevented from proceeding to a doomed step.

Materials Required:
  • Electrophile: 4-Bromo-2-methylphenol (1.0 equiv, 10 mmol)

  • Nucleophile: (4-Methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: PEPPSI-iPr (1.0 mol%)

  • Base: K₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: THF / Deionized H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • Charge a round-bottom flask with 4-bromo-2-methylphenol, (4-methoxyphenyl)boronic acid, K₂CO₃, and PEPPSI-iPr on the benchtop.

  • Add the THF/H₂O solvent mixture.

  • Causality Note: While the catalyst is air-stable, the active Pd(0) intermediate generated in situ is not. Sparge the mixture with Argon for exactly 15 minutes to displace dissolved oxygen.

  • QC Checkpoint 1: Visually confirm the solution transitions from a suspension to a mostly homogeneous state (excluding excess base) before applying heat.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60 °C under an Argon balloon.

  • Set the magnetic stirrer to exactly 800 RPM.

  • Causality Note: Because this is a biphasic system (aqueous base / organic solvent), mass transfer is the rate-limiting step. Standardizing the RPM ensures identical interfacial surface area across different labs, standardizing the transmetalation rate.

Step 3: In-Process Monitoring

  • After 2 hours, withdraw a 50 µL aliquot, quench with 1 mL of acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

  • QC Checkpoint 2: Analyze via HPLC-UV (254 nm). The reaction is only considered complete when the peak area of 4-bromo-2-methylphenol is <1%. Do not quench the bulk reaction until this metric is met.

Step 4: Workup and Purification

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL). Wash with brine (3 x 20 mL).

  • Causality Note: Residual palladium can interfere with downstream biological assays or material properties. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) to the organic layer and stir for 1 hour.

  • Filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • QC Checkpoint 3: Confirm final purity via ¹H-NMR and LC-MS. Purity must be >99% before use.

Self-validating workflow for reproducible biphenyl synthesis with integrated QC checkpoints.

References

  • CymitQuimica. "4-(4-Methoxyphenyl)-2-methylphenol | CAS: 103594-29-2." Product Information & Chemical Properties. Available at:[1]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Synthetic Organic Chemistry Resources. Available at:[2]

  • Peking University / Nature Nanotechnology. "Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction." Mechanistic Studies. Available at:[3]

  • National Institutes of Health (PMC). "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave." Catalysis Research. Available at:[4]

  • ACS Publications. "Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings." Journal of the American Chemical Society. Available at:[5]

Sources

4-(4-Methoxyphenyl)-2-methylphenol versus traditional biphenyl building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Engineering: 4-(4-Methoxyphenyl)-2-methylphenol vs. Traditional Biphenyl Building Blocks

Executive Summary

In contemporary medicinal chemistry and materials science, the biphenyl axis remains a preeminent privileged scaffold. However, the high prevalence of unfunctionalized benzene rings often leads to critical attrition in drug development due to "brick dust" properties—namely, low aqueous solubility, poor metabolic stability, and unfavorable membrane permeability[3]. To circumvent these limitations, application scientists are increasingly pivoting from traditional planar biphenyls to highly functionalized, asymmetric building blocks like 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2). This guide provides an objective, data-driven comparison of these scaffolds, complete with validated experimental workflows for orthogonal functionalization.

Section 1: Structural and Electronic Profiling

Traditional biphenyls exhibit unhindered coplanarity and high lipophilicity, which frequently results in off-target toxicity and aggregation in aqueous media. In contrast, 4-(4-Methoxyphenyl)-2-methylphenol introduces three critical structural modifications that fundamentally alter its reactivity and pharmacokinetic (PK) trajectory [1]:

  • A C1-Hydroxyl Group (Phenol): Acts as a primary synthetic vector and a strong hydrogen-bond donor.

  • An Ortho-Methyl Group (C2): Sterically modulates the phenol's reactivity, disrupts planar crystal packing (thereby enhancing solubility), and fine-tunes the pKa​ of the hydroxyl group.

  • A 4'-Methoxy Group: Serves as a stable hydrogen-bond acceptor, an electron-donating group (EDG) that enriches the biaryl system, and an orthogonal handle for downstream unmasking [4].

G A Traditional Biphenyls (Planar, Lipophilic) B Poor Aqueous Solubility & High Aggregation A->B Leads to C 4-(4-Methoxyphenyl) -2-methylphenol D Ortho-Methyl Phenol (Modulated pKa, H-Bonding) C->D Structural Feature E Methoxy Group (Metabolic Stability / Prodrug Handle) C->E Structural Feature F Improved PK Profile & Vector Trajectory D->F Synergistic Effect E->F Synergistic Effect

Fig 1: Structural logic mapping of functionalized biphenyls vs. traditional planar scaffolds.

Section 2: Comparative Performance Data

When evaluating building blocks for combinatorial libraries or hit-to-lead optimization, quantitative physicochemical parameters dictate scaffold viability. The asymmetric functionalization of 4-(4-Methoxyphenyl)-2-methylphenol significantly improves its topological polar surface area (TPSA) and solubility metrics compared to a standard unsubstituted biphenyl core.

Physicochemical PropertyTraditional Biphenyl4-(4-Methoxyphenyl)-2-methylphenol
Topological Polar Surface Area (TPSA) 0 Ų29.46 Ų
Aqueous Solubility (Predicted) < 1 µg/mL~15-25 µg/mL
Rotatable Bonds 13
H-Bond Donors 01
H-Bond Acceptors 02
Symmetry & Packing C2v​ (Highly Planar, prone to π−π stacking) C1​ (Asymmetric, sterically twisted)

Section 3: Experimental Workflows & Mechanistic Causality

As a bifunctional scaffold, 4-(4-Methoxyphenyl)-2-methylphenol allows for orthogonal functionalization. The following protocols detail how to leverage the steric and electronic disparities between the two oxygen-containing groups to build complex molecular architectures [2].

Protocol 1: Regioselective O-Alkylation of the Hindered Phenol
  • Objective: Selectively alkylate the C1-phenol while leaving the 4'-methoxy ether intact.

  • Causality & Design: The methyl group at the 2-position provides local steric hindrance around the C1-hydroxyl. To achieve high-yielding O-alkylation without promoting biaryl oxidative degradation, a polar aprotic solvent (DMF) is paired with a mild, non-nucleophilic base ( K2​CO3​ ). The elevated temperature (80 °C) provides the necessary kinetic energy to overcome the steric barrier imposed by the ortho-methyl group.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 4-(4-Methoxyphenyl)-2-methylphenol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.2 M).

  • Stir at ambient temperature for 15 minutes to initiate phenoxide formation. The solution will transition to a pale yellow, indicating successful deprotonation.

  • Add the target electrophile (e.g., an alkyl halide, 1.2 eq) dropwise via syringe.

  • Elevate the reaction temperature to 80 °C and stir for 12 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1) until the starting material is fully consumed [2].

  • Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with brine (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Orthogonal Demethylation for Linker Extension
  • Objective: Unmask the 4'-methoxy group to yield a functionalizable bis-phenol derivative, ideal for PROTAC linkers or polymerization.

  • Causality & Design: After functionalizing the C1-phenol, the 4'-methoxy group can be cleaved using Boron tribromide ( BBr3​ ). The reaction is strictly maintained at -78 °C to ensure that the Lewis acidic BBr3​ selectively coordinates to the less sterically hindered, more electron-rich methoxy oxygen. This precise thermal control prevents the unwanted cleavage of the newly installed ether at the sterically encumbered C1 position.

Step-by-Step Methodology:

  • Dissolve the O-alkylated intermediate from Protocol 1 (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr3​ (1.0 M in DCM, 1.5 eq) dropwise over 10 minutes to prevent localized exotherms.

  • Maintain the reaction at -78 °C for 2 hours, then allow the system to slowly warm to 0 °C to drive the cleavage of the methyl-oxygen bond.

  • Carefully quench with methanol at 0 °C to safely destroy excess BBr3​ , followed by the addition of distilled water. Extract the aqueous layer with DCM and purify the resulting unmasked phenol via flash chromatography.

Workflow Step1 Step 1: Base Activation (K2CO3 in DMF, 80°C) Step2 Step 2: Electrophilic Addition (R-X Alkylation) Step1->Step2 Regioselective O-Alkylation Step3 Step 3: Demethylation (BBr3 in DCM, -78°C) Step2->Step3 Purified Intermediate Step4 Step 4: Orthogonal Functionalization (Cross-Coupling / Extension) Step3->Step4 Unmasked Phenol Vector

Fig 2: Experimental workflow for the orthogonal functionalization of the biphenyl scaffold.

Conclusion

The strategic shift from traditional biphenyls to engineered scaffolds like 4-(4-Methoxyphenyl)-2-methylphenol exemplifies the principles of modern rational drug design. By integrating steric handles (ortho-methyl) and orthogonal electronic vectors (phenol vs. methoxy), researchers can successfully bypass the solubility, aggregation, and functionalization bottlenecks historically associated with biaryl structures.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors Source: PubMed Central (PMC) URL:[Link]

Safety Operating Guide

4-(4-Methoxyphenyl)-2-methylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of 4-(4-Methoxyphenyl)-2-methylphenol not merely as a regulatory checklist, but as a system of chemical causality. To ensure absolute safety and compliance, every protocol must be self-validating—meaning the physical properties of the chemical dictate the exact operational controls we deploy.

Below is the comprehensive, step-by-step operational and disposal guide for this compound, designed to ensure laboratory safety, environmental compliance, and workflow efficiency.

Mechanistic Toxicology & Hazard Assessment

The compound 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2) is a substituted biphenyl/phenol derivative[1]. Understanding its molecular structure is critical to understanding its risk profile:

  • Enhanced Lipophilicity: The presence of the methoxy and methyl groups increases the molecule's lipophilicity compared to unsubstituted phenol. This allows it to partition into and cross the lipid bilayers of human skin at an accelerated rate.

  • Protein Denaturation: Once inside the cellular matrix, the acidic phenolic hydroxyl group disrupts hydrogen bonding in proteins, leading to rapid denaturation, coagulation necrosis, and systemic toxicity[2].

  • Barrier Permeation: Because of its lipophilic nature, standard 4-mil laboratory nitrile gloves offer a false sense of security. The chemical, especially when dissolved in non-polar lab solvents (like chloroform), will penetrate the standard nitrile matrix in minutes[2].

Quantitative Hazard & Compatibility Data

To establish a baseline for operational safety, all quantitative and qualitative handling parameters are summarized below.

ParameterSpecification / RequirementMechanistic Rationale
Target Compound 4-(4-Methoxyphenyl)-2-methylphenolBiphenyl derivative; highly lipophilic structure accelerates tissue penetration[1].
Primary Hazard Corrosive, Systemic ToxicityPhenolic -OH denatures cellular proteins; lipophilicity accelerates dermal absorption[2].
Glove Compatibility ChemTek Viton/ButylStandard nitrile is rapidly degraded by substituted phenols and their carrier solvents[2].
Waste Incompatibilities Strong oxidizers, Nitric acidRisk of exothermic oxidation or formation of explosive polynitrated biphenyl derivatives[2].
Primary First Aid PEG 300 / 400Polyethylene glycol acts as a competitive macroscopic solvent to draw phenol out of the lipid bilayer via osmotic gradients[3].

Experimental Protocols & Methodologies

The following step-by-step methodologies must be strictly adhered to during the lifecycle of the chemical in the laboratory.

Protocol 1: Safe Handling and Reagent Preparation
  • Pre-Operational Check: Verify that the chemical fume hood is drawing at least 100 fpm. Locate the nearest Polyethylene Glycol (PEG) skin treatment kit before opening the reagent[3].

  • PPE Donning: Don a buttoned lab coat, chemical splash goggles, and ChemTek Viton/Butyl gloves. If using standard nitrile for micro-scale work, you must double-glove and commit to immediate replacement upon any suspected splash[2].

  • Dispensing: Weigh the solid or dispense the liquid directly within the fume hood. Avoid generating dust or aerosols.

  • Decontamination: Wipe down the exterior of the reagent bottle with a dry wipe before returning it to the segregated storage cabinet (store below eye level, away from moisture and oxidizers)[2].

Protocol 2: Hazardous Waste Segregation and Satellite Accumulation

Substituted phenols are strictly regulated due to their aquatic toxicity and resistance to standard municipal water treatment[4]. They must never be sink-disposed.

  • Container Selection: Select a high-density polyethylene (HDPE) or PVC-coated glass waste carboy. Do not use standard polycarbonate, which degrades in the presence of phenolic solvents[2].

  • Chemical Segregation: Ensure the waste stream contains NO nitric acid or strong oxidizers to prevent exothermic electrophilic aromatic nitration[2].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Label clearly as "Toxic/Corrosive: Substituted Phenol Waste".

  • SAA Monitoring: Store the container in the designated Satellite Accumulation Area (SAA). Monitor volumes strictly; treat as highly toxic waste (analogous to EPA P-listed compounds) and cap accumulation at 1 quart for liquids or 1 kg for solids[3].

  • EHS Transfer: Once the volume limit is reached, seal the container tightly and trigger an Environmental Health and Safety (EHS) pickup within 3 calendar days[3].

Protocol 3: Active Spill Decontamination Workflow
  • Isolate & Evacuate: Immediately evacuate the bench area. If the spill is outside a fume hood, alert nearby personnel and secure the perimeter.

  • Absorb (No Water): Do NOT use water, which will spread the lipophilic compound. Cover the spill with a compatible inert absorbent (e.g., vermiculite or commercial phenol-specific spill pads).

  • Mechanical Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty hazardous waste bag or bucket.

  • Chemical Neutralization: Swab the spill deck with a PEG-soaked wipe to lift residual molecular layers, followed by a mild detergent wash[3].

  • Manifesting: Seal the debris bag, label as "Hazardous Waste - Phenol Spill Debris," and transfer to the SAA for immediate EHS disposal[2].

Mandatory Visualization: Waste Disposal Workflow

To ensure compliance with EPA guidelines (including Method 604 for phenol quantification in wastewater[5]), the following logical workflow dictates the lifecycle of 4-(4-Methoxyphenyl)-2-methylphenol waste.

G N1 1. Waste Generation 4-(4-Methoxyphenyl)-2-methylphenol N2 2. Chemical Segregation Isolate from Oxidizers & Nitric Acid N1->N2 N3 3. Primary Containment HDPE or PVC-Coated Glass N2->N3 N4 4. Satellite Accumulation (SAA) Strict Volume Limits Monitored N3->N4 N5 5. Final EHS Disposal EPA Method 604 Verification & Incineration N4->N5

Fig 1: Hazardous waste segregation and disposal workflow for substituted phenols.

References

  • Yale University Environmental Health & Safety. "Phenol Use in Labs: Safe Handling and Emergency Procedures." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 604: Phenols." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) - ATSDR. "Public Health Statement for Phenol." Available at:[Link]

Sources

Personal protective equipment for handling 4-(4-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality-driven system. When handling specialized organic compounds like 4-(4-Methoxyphenyl)-2-methylphenol (CAS: 103594-29-2) [1], understanding the relationship between the molecule's chemical structure and its biological reactivity is the foundation of a robust safety protocol.

This compound, also known as 4'-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, combines a lipophilic biphenyl backbone with a biologically active phenolic hydroxyl group. This structural combination requires strict operational and personal protective equipment (PPE) protocols to prevent rapid dermal absorption and subsequent systemic toxicity.

Here is your comprehensive, scientifically grounded guide to handling, operating, and disposing of 4-(4-Methoxyphenyl)-2-methylphenol safely.

Causality-Driven Risk Assessment

To design an effective safety protocol, we must first understand the physicochemical hazards of the molecule. The hazard profile of 4-(4-Methoxyphenyl)-2-methylphenol is defined by the following standard GHS statements [1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic Danger: While standard phenols are highly corrosive, the bulky methoxy-biphenyl substitution on this molecule slightly reduces its acute corrosivity but significantly increases its lipophilicity (partition coefficient). If this compound contacts the skin—especially when dissolved in organic solvents like DMSO or chloroform—the lipophilic biphenyl moiety acts as a carrier, rapidly partitioning into the lipid bilayer of the stratum corneum. Once inside the tissue, the phenolic hydroxyl group denatures cellular proteins and anesthetizes local nerve endings [2]. Because phenolic compounds can numb the skin upon contact, a severe exposure may occur without immediate pain, making preemptive PPE the only reliable defense.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (thin nitrile gloves and a cotton lab coat) is insufficient for handling phenol derivatives. The following matrix outlines the required PPE and the scientific rationale behind each choice [3][4].

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Neoprene or Butyl Rubber (worn over a 4-8 mil Nitrile inner layer).Standard nitrile degrades and swells rapidly upon contact with phenolic compounds, especially in solvent mixtures. Neoprene provides superior chemical resistance to lipophilic aromatic compounds, preventing dermal breakthrough.
Eye/Face Protection Chemical Splash Goggles + Polycarbonate Face Shield .The compound causes serious eye irritation (H319). A face shield prevents aerosolized powder or solvent splashes from bypassing the gaps inherent in standard safety glasses.
Body Protection Flame-resistant lab coat + Impervious Neoprene Apron .Phenol derivatives easily penetrate woven cotton. An impervious apron prevents systemic absorption through the torso in the event of a major spill or splash.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of airborne particulates (H335). While the compound's vapor pressure is low at room temperature, static-induced dust generation during weighing poses an acute inhalation risk.

Operational Workflow & Handling Protocol

Every step in handling this compound must be a self-validating system designed to minimize aerosolization and prevent cross-contamination.

Step-by-Step Dispensing Methodology:

  • Engineering Control Verification: Ensure the chemical fume hood is operational. Never handle this compound on an open laboratory bench.

  • Static Mitigation: Because 4-(4-Methoxyphenyl)-2-methylphenol is a solid powder, use an anti-static weighing boat and a grounded stainless-steel spatula. Electrostatic repulsion can cause the powder to aerosolize, bypassing local exhaust ventilation.

  • Closed-System Transfer: Weigh the required mass inside the fume hood. If your analytical balance is located outside the hood, place the compound in a tared, tightly sealed secondary container (e.g., a screw-cap vial) before removing it from the hood.

  • Solvent Solubilization: When dissolving the compound for assays, add the solvent slowly. Caution: Dissolving substituted phenols in organic solvents drastically accelerates their dermal penetration rate. Treat all solutions of this compound as high-risk dermal hazards.

Workflow A Pre-Operation: PPE & Fume Hood Check B Dispensing: Use Anti-Static Spatula A->B C Transfer: Sealed Secondary Container B->C D Decontamination: Wipe with Soap/Water C->D

Fig 1. Standard operational workflow for handling 4-(4-Methoxyphenyl)-2-methylphenol.

Emergency Response & First Aid: The PEG-400 Protocol

Because water alone is a poor solvent for lipophilic biphenyls, standard water-flushing protocols are insufficient for dermal exposure. Laboratories handling this compound must have Polyethylene Glycol (PEG 300 or PEG 400) readily available in their first aid kits [2][3].

Dermal Exposure Response Methodology:

  • Immediate Mechanical Flush (0-15 mins): Immediately flush the affected area with high-volume water for 15 minutes. Causality: While the compound is poorly soluble in water, a high-volume flush mechanically removes unabsorbed bulk powder from the skin surface.

  • PEG Extraction (15+ mins): Liberally apply PEG 300 or PEG 400 to the affected area using cotton swabs or wipes. Causality: PEG acts as a lipophilic "sink." It alters the osmotic and partition gradient, actively extracting the absorbed phenol derivative out of the stratum corneum before it can reach the systemic circulation [2].

  • Medical Escalation: Seek immediate medical attention and provide the safety data sheet (SDS) to emergency responders.

ER E1 Skin Exposure Detected E2 Immediate Water Flush (15 mins) E1->E2 E3 Apply PEG-300/400 (Polyethylene Glycol) E2->E3 E4 Seek Medical Attention E3->E4

Fig 2. Dermal exposure emergency response pathway utilizing PEG-400 extraction.

Waste Disposal & Decontamination Plan

Improper decontamination can inadvertently spread the chemical across laboratory surfaces.

  • Surface Decontamination: Wipe down the balance, spatulas, and fume hood surfaces with a solution of soap and water . Causality: Do not use pure organic solvents (like acetone or ethanol) for initial cleanup. Solvents will dissolve residual powder and can act as a vehicle to drive the chemical through protective gloves and into the skin. Soap acts as a surfactant to safely suspend the lipophilic particles.

  • Waste Segregation: Collect all solid waste, contaminated PPE, and paper towels in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 4-(4-Methoxyphenyl)-2-methylphenol must be collected in compatible glass or high-density polyethylene (HDPE) containers. Do not mix with incompatible strong oxidizing agents, as phenolic compounds can react exothermically.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Medical Management Guidelines for Phenol." Toxic Substance Portal | ATSDR. Available at:[Link]

  • Tulane University Office of Environmental Health and Safety (OEHS). "FACT SHEET: Phenol Safe Use and Handling." Tulane University. Available at:[Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. Available at:[Link]

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